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(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine Documentation Hub

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  • Product: (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine
  • CAS: 1508480-48-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structure, Properties, and Synthetic Utility of 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine

Executive Summary In the landscape of fragment-based drug discovery (FBDD), 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine (CAS: 2089277-51-8) has emerged as a high-value bifunctional building block. Its utility stems from i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine (CAS: 2089277-51-8) has emerged as a high-value bifunctional building block. Its utility stems from its unique structural orthogonality: it possesses a highly reactive electrophilic handle (C4-iodide) for palladium-catalyzed cross-couplings and a nucleophilic tether (C5-aminomethyl) for diverse conjugation chemistries.

This whitepaper provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, robust synthetic pathways, and reactivity logic. It is designed to serve as a definitive reference for integrating this moiety into kinase inhibitors, protein degraders (PROTACs), and metal-coordinating ligands.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]

The compound exists as a compact, polarizable heteroaromatic system. The N-methyl group locks the tautomeric state, ensuring defined regiochemistry during functionalization.

PropertySpecification
IUPAC Name (4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine
Common Name 4-Iodo-1-methyl-5-aminomethylpyrazole
CAS Number 2089277-51-8 (Free Base); 2089257-47-4 (HCl Salt)
Molecular Formula C₅H₈IN₃
Molecular Weight 237.04 g/mol (Free Base)
SMILES CN1N=CC(I)=C1CN
pKa (Predicted) ~9.2 (Amine), ~2.0 (Pyrazole N2)
LogP (Predicted) 0.38 (Low lipophilicity, ideal for LE optimization)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Polar Surface Area (PSA) ~38 Ų

Structural Analysis and Electronic Properties

Conformational Dynamics

The 1,5-disubstitution pattern creates a steric environment where the C5-aminomethyl group is proximal to the N1-methyl. Unlike 1,3-isomers, the 1,5-arrangement forces the methanamine side chain to adopt conformations that minimize steric clash with the N-methyl group. This "pre-organization" can be advantageous in binding pockets that require a specific vector for the amine.

Electronic Effects of the Iodine

The iodine atom at C4 exerts a dual effect:

  • Inductive Withdrawal (-I): Increases the acidity of the pyrazole ring protons (though none remain on the ring carbons) and slightly reduces the basicity of the pyrazole N2.

  • Polarizability: The large iodine atom provides a significant hydrophobic contact patch and halogen-bonding potential ($ \sigma $-hole interactions) with carbonyl backbone residues in protein targets.

Synthetic Pathways[1][3][7]

High-fidelity synthesis of this compound requires navigating the regioselectivity of the pyrazole ring.[1] Direct iodination of the amine is risky due to potential


-iodination; therefore, the "Ester-First" approach is the industry standard for scalability and purity.
Pathway A: The "Ester-First" Route (Recommended)

This route avoids handling the free amine during the harsh iodination step, ensuring high yield and safety.

Step 1: Iodination of the Precursor [2]

  • Substrate: Ethyl 1-methyl-1H-pyrazole-5-carboxylate.

  • Reagents:

    
    -Iodosuccinimide (NIS), Trifluoroacetic acid (TFA).[3]
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). Despite the electron-withdrawing ester at C5, the C4 position remains the most nucleophilic site. The acid catalyst activates the NIS.[3]
    
  • Outcome: Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Reduction to Alcohol

  • Reagents: Lithium Aluminum Hydride (LAH) or DIBAL-H in THF (

    
    C).
    
  • Outcome: (4-iodo-1-methyl-1H-pyrazol-5-yl)methanol.

  • Note: Controlled reduction is critical to prevent de-iodination (hydrodehalogenation), although the C-I bond on pyrazoles is relatively robust against hydride attack compared to aryl iodides.

Step 3: Amination via Mitsunobu/Gabriel

  • Reagents: Phthalimide,

    
    , DIAD (Mitsunobu conditions).
    
  • Intermediate: 2-((4-iodo-1-methyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione.

  • Deprotection: Hydrazine hydrate (

    
    ) in Ethanol.
    
  • Final Product: 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine.

Visualization of Synthetic Workflow

Synthesis Start Ethyl 1-methyl-1H-pyrazole- 5-carboxylate Step1 Ethyl 4-iodo-1-methyl- 1H-pyrazole-5-carboxylate Start->Step1 NIS, TFA (Iodination) Step2 (4-iodo-1-methyl-1H- pyrazol-5-yl)methanol Step1->Step2 DIBAL-H (Reduction) Step3 Phthalimide Intermediate Step2->Step3 PPh3, DIAD, Phthalimide Final 4-iodo-1-methyl-1H- pyrazol-5-ylmethanamine Step3->Final N2H4 (Deprotection)

Figure 1: The "Ester-First" synthetic pathway ensures regiochemical integrity and prevents side reactions at the amine.

Reactivity Profile and Applications

The compound acts as a Bifunctional Linchpin , allowing medicinal chemists to grow molecules in two distinct vectors.

Vector A: C4-Iodine (Cross-Coupling)

The C4-iodide is an excellent handle for Pd-catalyzed reactions.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water.
    • Utility: Extending the aromatic core for kinase hinge binding.

  • Sonogashira: Couples with terminal alkynes.

    • Conditions:

      
      , CuI, 
      
      
      
      .
    • Utility: Rigidifying the scaffold.

  • Buchwald-Hartwig: Couples with amines.

    • Note: Requires protection of the C5-aminomethyl group first to prevent self-coupling or polymerization.

Vector B: C5-Aminomethyl (Nucleophilic Attack)

The primary amine is a versatile nucleophile.

  • Amide Coupling: Reacts with carboxylic acids (HATU/DIEA) to form amide linkers.

  • Reductive Amination: Reacts with aldehydes (

    
    ) to form secondary amines.
    
  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.

Orthogonality Strategy

To utilize both handles, the order of operations is critical:

  • Path 1 (Standard): Functionalize the Amine (Vector B)

    
     Perform Cross-Coupling (Vector A).
    
    • Reasoning: The C-I bond is stable to most amide coupling conditions.

  • Path 2 (Alternative): Protect Amine (Boc)

    
     Cross-Coupling (Vector A) 
    
    
    
    Deprotect
    
    
    Functionalize Amine.
    • Reasoning: Necessary if the cross-coupling partner contains electrophiles that would react with the free amine.

Reactivity Map

Reactivity Center 4-iodo-1-methyl-1H- pyrazol-5-ylmethanamine Suzuki Biaryl/Heteroaryl Derivatives Center->Suzuki Vector A (C4-I) Pd-Catalysis (Suzuki) Sonogashira Alkynyl Derivatives Center->Sonogashira Vector A (C4-I) Pd/Cu (Sonogashira) Amide Amide Conjugates Center->Amide Vector B (C5-NH2) RCOOH / HATU RedAm Secondary Amines Center->RedAm Vector B (C5-NH2) RCHO / NaBH(OAc)3

Figure 2: Divergent reactivity profile showing the orthogonality of the C4-electrophile and C5-nucleophile.

Experimental Protocols

Standardized Handling
  • Storage: Store the HCl salt at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to carbon dioxide (carbamate formation) and oxidation.

  • Light Sensitivity: The C-I bond is photosensitive. Protect reaction vessels with aluminum foil during storage or long reaction times.

Representative Protocol: Amide Coupling

To functionalize the C5-amine while preserving the C4-iodide.

  • Dissolution: Dissolve 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine HCl (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to neutralize the salt and activate the amine.

  • Activation: In a separate vial, pre-activate the carboxylic acid (1.1 equiv) with HATU (1.1 equiv) in DMF for 5 minutes.

  • Coupling: Add the activated acid solution to the amine solution. Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[3]
  • Purification: Flash chromatography (typically MeOH/DCM gradient).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137838113, (4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008).[2] Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[4][2] A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Retrieved from [Link]

  • Vasilevsky, S. F., et al. (2025).[5] Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Pyrazole-Based Scaffolds for Kinase Inhibitor Drug Discovery

[1][2][3][4][5] Executive Summary The pyrazole ring ( ) is a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1][2][3] Its unique electronic distribution—featuring...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

The pyrazole ring (


) is a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1][2][3] Its unique electronic distribution—featuring adjacent nitrogen atoms that function simultaneously as hydrogen bond donors (NH) and acceptors (N:)—allows it to mimic the adenine ring of ATP. This capability enables pyrazole-based compounds to anchor effectively into the hinge region of the kinase catalytic domain, a prerequisite for Type I and Type II inhibition.

This technical guide dissects the structural utility, synthetic methodologies, and clinical application of pyrazole scaffolds.[2][4] It moves beyond basic definitions to explore the Structure-Activity Relationships (SAR) that have led to FDA-approved blockbusters like Ruxolitinib , Crizotinib , and the allosteric inhibitor Asciminib .

Part 1: Structural Basis of Pyrazole Privileged Status

The Hinge Binding Motif

The ATP-binding pocket of a kinase is located between the N-terminal and C-terminal lobes.[5][6] The "hinge region" connecting these lobes dictates inhibitor affinity.

  • Adenine Mimicry: The pyrazole ring mimics the N1 and N6 of adenine.

  • Electronic Versatility:

    • N-Unsubstituted Pyrazoles: The proton on

      
       acts as a donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met), while 
      
      
      
      accepts a hydrogen bond from the backbone amide nitrogen.
    • N-Substituted Pyrazoles: Often used when only a single H-bond acceptor is required, or to direct the substituent into the solvent-exposed region or the hydrophobic back pocket.[5]

Binding Mode Classification

Pyrazole scaffolds are versatile enough to access multiple binding conformations:

Inhibitor ClassMechanismPyrazole RoleExample Drug
Type I Binds active conformation (DFG-in).[5] ATP competitive.[5]Anchors to Hinge Region via H-bonds.[5]Ruxolitinib (JAK1/2), Crizotinib (ALK)
Type II Binds inactive conformation (DFG-out).[5] Accesses allosteric hydrophobic pocket.[5]Often part of the "head" group interacting with the hinge, linked to a "tail" that occupies the hydrophobic pocket.Encorafenib (BRAF)
Allosteric Binds outside the ATP pocket (e.g., Myristoyl pocket).Provides specific electrostatic interactions remote from the hinge.Asciminib (BCR-ABL1)
Visualization of Binding Modes

The following diagram illustrates the logical classification of pyrazole-based inhibitors and their interaction sites.

PyrazoleBinding Pyrazole Pyrazole Scaffold ATP_Site ATP Binding Pocket (Hinge Region) Pyrazole->ATP_Site H-Bonding (Donor/Acceptor) Allosteric_Site Allosteric Site (e.g., Myristoyl Pocket) Pyrazole->Allosteric_Site Hydrophobic/Electrostatic TypeI Type I Inhibitor (DFG-in) ATP_Site->TypeI TypeII Type II Inhibitor (DFG-out) ATP_Site->TypeII TypeAllost Allosteric Inhibitor Allosteric_Site->TypeAllost Drug1 Ruxolitinib (JAK1/2) TypeI->Drug1 Drug2 Encorafenib (BRAF) TypeII->Drug2 Drug3 Asciminib (BCR-ABL1) TypeAllost->Drug3

Figure 1: Classification of pyrazole-based kinase inhibitors by binding site and mechanism.[5]

Part 2: Case Studies in Drug Design

Ruxolitinib (JAK1/2 Inhibitor)[2][6]
  • Core Structure: Pyrrolo[2,3-d]pyrimidine linked to a pyrazole.[5][7]

  • Mechanism: Type I ATP-competitive inhibition.[5]

  • SAR Insight: The pyrazole ring serves as a linker that orients the cyclopentyl group into a hydrophobic pocket while the pyrrolopyrimidine system engages the hinge. The chirality of the cyclopentyl group is critical for metabolic stability and potency.

Asciminib (BCR-ABL1 Inhibitor)[2][11]
  • Innovation: Unlike Imatinib (Type II), Asciminib does not bind the ATP site. It binds the myristoyl pocket of the ABL1 kinase.

  • Pyrazole Role: The pyrazole-pyridine moiety mimics the binding of the myristoylated N-terminus of ABL1, locking the kinase in an inactive conformation. This overcomes resistance mutations (like T315I) that plague ATP-competitive inhibitors.

Part 3: Synthetic Strategies & Regioselectivity[2]

One of the most significant challenges in pyrazole chemistry is regioselectivity during N-alkylation or cyclization.[5]

The Regioselectivity Problem

When alkylating an unsubstituted pyrazole (tautomeric equilibrium between N1-H and N2-H), a mixture of regioisomers is often obtained. The ratio depends on:

  • Sterics: Alkylation generally favors the less sterically hindered nitrogen.[5]

  • Electronics: Electron-withdrawing groups (EWG) on the ring can shift the tautomeric equilibrium.[5]

  • Reaction Conditions: Solvent polarity and base strength (e.g.,

    
     vs. 
    
    
    
    ).[5]
Strategic Solutions
  • Cyclization Approaches: Using hydrazine derivatives with 1,3-diketones (Knorr Synthesis) often yields defined regiochemistry if the hydrazine is pre-functionalized.[5]

  • Protecting Groups: Using a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group to block one nitrogen before functionalizing the carbon skeleton.[5]

SynthesisWorkflow Start Target: N-Substituted Pyrazole MethodA Method A: Direct Alkylation Start->MethodA MethodB Method B: De Novo Cyclization Start->MethodB Issue Challenge: Regioisomer Mixture (N1 vs N2) MethodA->Issue Solution2 Use Substituted Hydrazines (Regiospecific) MethodB->Solution2 Solution1 Steric Control / Solvent Effects Issue->Solution1 Result Pure Active Pharmaceutical Ingredient (API) Solution1->Result Solution2->Result

Figure 2: Synthetic decision tree for achieving regiochemical purity in pyrazole synthesis.

Part 4: Experimental Protocols (Self-Validating)

Protocol 1: Regioselective Synthesis of 1-Aryl-pyrazoles (Chan-Lam Coupling)

Rationale: Direct alkylation often fails with aryl halides.[5] Copper-mediated Chan-Lam coupling is preferred for introducing aryl groups on the pyrazole nitrogen with high regiocontrol.

Materials:

  • Pyrazole substrate (1.0 equiv)[5]

  • Arylboronic acid (1.5 equiv)[5]

  • 
     (0.1 equiv) - Catalyst[5]
    
  • Pyridine (2.0 equiv) - Base/Ligand[5]

  • Dichloromethane (DCM) - Solvent[5]

  • Molecular Sieves (4Å) - To remove water and drive equilibrium[5]

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask, charge the pyrazole substrate (1 mmol), arylboronic acid (1.5 mmol), and

    
     (0.1 mmol).
    
  • Activation: Add activated 4Å molecular sieves.

  • Solvent Addition: Add anhydrous DCM (10 mL) followed by pyridine (2 mmol).

  • Reaction: Stir the reaction mixture open to the air (or under an

    
     balloon for faster rates) at room temperature for 12–24 hours. Note: The reaction turns from blue to green/brown as the catalytic cycle progresses.
    
  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the pyrazole starting material (

    
    ).
    
  • Workup: Filter through a pad of Celite to remove copper salts and sieves.[5] Wash the filtrate with

    
     (aq) to sequester residual copper.[5]
    
  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Point: Confirm regiochemistry using NOESY NMR. An interaction between the ortho-protons of the aryl ring and the H-5 of the pyrazole indicates correct N1-arylation.

Protocol 2: ADP-Glo™ Kinase Assay (High-Throughput Screening)

Rationale: This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is universal for any kinase utilizing ATP.

Materials:

  • Recombinant Kinase (e.g., JAK2)

  • Substrate (e.g., Poly(Glu, Tyr))

  • Ultrapure ATP

  • Test Compound (Pyrazole derivative) in DMSO[5]

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)[5]

Step-by-Step Methodology:

  • Preparation: Dilute the pyrazole inhibitor in 1x Kinase Buffer to 4x the desired final concentration.

  • Enzyme Reaction:

    • Add 2.5 µL of inhibitor solution to a 384-well white plate.

    • Add 2.5 µL of Kinase enzyme (optimized concentration). Incubate for 10 min at RT (allows compound to bind).

    • Add 5 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP Generation Stop: Add 10 µL of ADP-Glo™ Reagent.[5] Incubate for 40 min. Mechanism: This stops the kinase reaction and depletes the remaining unconsumed ATP.

  • Signal Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 min. Mechanism: Converts the generated ADP back to ATP, which is then used by luciferase to produce light.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).[5]

Data Analysis: Calculate % Inhibition =


.
Plot log[Inhibitor] vs. % Inhibition to determine 

.[5]

Part 5: Future Directions

The next frontier for pyrazole scaffolds lies in PROTACs (Proteolysis Targeting Chimeras) . By linking a high-affinity pyrazole kinase inhibitor (warhead) to an E3 ligase ligand (e.g., Cereblon), researchers can degrade the kinase rather than just inhibiting it. This is particularly effective for kinases with scaffolding functions (like focal adhesion kinase) where simple inhibition is insufficient.

References

  • FDA Approved Drugs - Center for Drug Evaluation and Research . U.S. Food and Drug Administration.[5] Available at: [Link][5]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . Molecules (MDPI), 2023.[5] Available at: [Link]

  • Ruxolitinib: Mechanism of Action and Clinical Application . National Institutes of Health (PubChem).[5] Available at: [Link][5]

  • Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA . Nature Communications, 2024. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors . Combinatorial Chemistry & High Throughput Screening, 2024.[8][4] Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profiling & Handling of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine

CAS No: 2089257-47-4 (HCl Salt) | Molecular Formula: Role: Critical Intermediate for Suzuki-Miyaura Cross-Coupling & Amide Diversification Executive Summary (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine is a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 2089257-47-4 (HCl Salt) | Molecular Formula:


Role:  Critical Intermediate for Suzuki-Miyaura Cross-Coupling & Amide Diversification

Executive Summary

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine is a bifunctional building block used extensively in fragment-based drug discovery (FBDD). Its utility stems from the orthogonal reactivity of the C4-iodine (aryl halide for cross-coupling) and the C5-methanamine (primary amine for acylation/alkylation).

However, its handling is complicated by a drastic physicochemical divergence between its Hydrochloride (HCl) Salt and Free Base forms. While the HCl salt is a stable, water-soluble solid ideal for storage, the Free Base is a lipophilic, often low-melting semi-solid required for nucleophilic reactions.

This guide details the solubility thermodynamics, provides a self-validating protocol for form conversion, and outlines the specific stability risks associated with the aminomethyl moiety.

Part 1: Physicochemical Profiling & Theoretical Solubility

To manipulate this molecule effectively, one must understand the ionization landscape. The molecule contains two basic centers, but only one dictates solubility under physiological and workup conditions.

Ionization Centers (pKa Analysis)

Unlike 4-aminopyrazoles (which are aniline-like and weakly basic, pKa ~2-3), this molecule is a pyrazolyl-methanamine . The amine is separated from the aromatic ring by a methylene bridge (


), insulating it from resonance delocalization.
Functional GroupApprox. pKaCharacterSolubility Implication
Primary Amine (

)
8.5 – 9.2 Moderately BasicProtonation site. Drives aqueous solubility below pH 8.
Pyrazole N2 ~2.0 – 2.5Very Weak BaseNegligible contribution to solubility in standard buffers.

Key Insight: The electron-withdrawing nature of the iodine atom and the pyrazole ring slightly suppresses the pKa of the methanamine compared to a standard benzylamine (pKa ~9.5), but it remains sufficiently basic to form stable salts.

Theoretical Solubility Map

The following table predicts solubility based on the "Like Dissolves Like" principle and lattice energy considerations.

Solvent ClassHCl Salt (

)
Free Base (

)
Operational Note
Water (pH < 7) High (>50 mg/mL) Low / InsolubleHCl salt dissolves instantly.
Water (pH > 10) Low (Salting out risk)Low (<1 mg/mL)Danger Zone: Salt disproportionates to oil.
Methanol / EtOH HighHighGood for recrystallization.
DCM / Chloroform Insoluble (<1 mg/mL)High (>100 mg/mL) Extraction Solvent of Choice.
Ether / Hexane InsolubleLow / ModerateUse to precipitate the salt.
DMSO / DMF HighHighUniversal solvents for reactions.

Part 2: Comparative Solubility & Phase Behavior

The transition between the HCl salt and the Free Base is not merely a change in pH; it is a phase change that often results in "oiling out" rather than clean precipitation.

The "Oiling Out" Phenomenon

Small heteroaromatic amines like (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine often have low melting points in their free base form. When a concentrated aqueous solution of the HCl salt is neutralized with NaOH:

  • The amine deprotonates.

  • It exceeds its water solubility.

  • Instead of crystallizing, it forms a second liquid phase (oil) because the melting point is depressed by water saturation.

Implication: Do not attempt to isolate the free base by filtration from water. You must perform a liquid-liquid extraction (LLE).

Solubility Decision Tree (Visualization)

SolubilityLogic Start Start: (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine FormQ Which Form do you have? Start->FormQ HCl HCl Salt (Solid) FormQ->HCl Base Free Base (Oil/Solid) FormQ->Base Target Target Application? HCl->Target Base->Target AqSol Aqueous Injection / Storage Target->AqSol Need Water Sol OrgRxn Amide Coupling / Suzuki Target->OrgRxn Need Organic Sol Action1 Dissolve in Water/Saline AqSol->Action1 If HCl Action2 Perform 'Salt Break' Extraction (See Protocol A) AqSol->Action2 If Base (Convert to HCl) OrgRxn->Action2 If HCl (Convert to Base) Action3 Dissolve in DCM/DMF Add organic base (DIPEA) OrgRxn->Action3 If Base (Direct Use)

Figure 1: Decision matrix for selecting the appropriate form and solvent system based on downstream application.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . If the expected visual cue (e.g., biphasic separation, dissolution) does not occur, stop and verify the pH.

Protocol A: The "Salt Break" (HCl Free Base)

Use this when you need the amine for a nucleophilic reaction (e.g., amide coupling) and want to avoid using excess organic base (DIPEA/TEA) in the reaction mixture.

Reagents:

  • Starting Material: (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine HCl[1][2][3]

  • Solvent: Dichloromethane (DCM) or 2-MeTHF

  • Base: 1M NaOH (aq) or Saturated

    
    
    

Step-by-Step:

  • Suspend: Place 1.0 g of the HCl salt in a separatory funnel.

  • Partition: Add 10 mL of DCM and 10 mL of 1M NaOH.

  • Equilibrate: Shake vigorously for 2 minutes. Vent frequently.

    • Validation: The solid should disappear. Two clear layers should form. If an emulsion forms, add brine.

  • Separate: Collect the lower organic layer (DCM).

  • Re-extract: Extract the aqueous layer once more with 5 mL DCM to capture residual amine.

  • Dry & Concentrate: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
    • Result: The free base will likely appear as a viscous yellow oil or low-melting solid. Use immediately or store at -20°C under Argon.

Protocol B: Equilibrium Solubility Measurement (Shake-Flask)

Use this to generate a definitive solubility value for your specific batch/polymorph.

  • Preparation: Add excess compound (approx 50 mg) to 1 mL of buffer (pH 1.2, 7.4, or water).

  • Agitation: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter.

    • Critical Note: Do not use Nylon filters, as amines can bind to them.

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Calculation:

      
      
      

Part 4: Implications for Synthesis & Formulation

Stability Warning: The Aminomethyl Risk

Primary amines attached to benzylic-type carbons (or pyrazolyl-methyl carbons) are susceptible to oxidative deamination and dimerization upon exposure to air and light.

  • HCl Salt: Protects the nitrogen lone pair. Highly stable. Store this form.

  • Free Base: Exposed lone pair. Prone to absorbing

    
     (carbamate formation) and oxidation. Generate in situ only. 
    
Reaction Solvent Selection

When using the HCl salt directly in coupling reactions:

  • Avoid: Acetone or MEK (Methyl Ethyl Ketone). The primary amine can form an imine (Schiff base) with the solvent.

  • Preferred: DMF, DMAc, or NMP.

  • Base Requirement: You must add at least 1.0 equivalent of a tertiary amine (TEA/DIPEA) to liberate the nucleophilic free base in situ.

Workup Logic Flow

The following diagram illustrates the purification logic based on the solubility differential.

WorkupFlow RxnMix Reaction Mixture (Crude) AcidWash Acid Wash (1M HCl) RxnMix->AcidWash Extract OrgLayer1 Organic Layer (Impurities) AcidWash->OrgLayer1 Remove Non-Basic Byproducts AqLayer1 Aqueous Layer (Product as Salt) AcidWash->AqLayer1 Product Retained Basify Basify (NaOH) + DCM AqLayer1->Basify pH > 10 AqLayer2 Aqueous Layer (Waste) Basify->AqLayer2 OrgLayer2 Organic Layer (Pure Free Base) Basify->OrgLayer2 Evaporate

Figure 2: "Catch and Release" purification strategy utilizing the pH-dependent solubility switch.

References

  • Stahl, P. H., & Wermuth, C. G. (2002).[4][5][6][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH. (The authoritative source on salt selection and counterion properties).

  • PubChem. (2024). Compound Summary: (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride.[1][2][3] National Library of Medicine. (Source for calculated physicochemical properties and CAS verification).

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Discusses the impact of amine pKa and lipophilicity on solubility).

Sources

Exploratory

pKa and logP values of 1-methyl-4-iodopyrazole-5-methanamine

An In-depth Technical Guide to the Physicochemical Characterization of 1-methyl-4-iodopyrazole-5-methanamine: pKa and logP Analysis Abstract The journey of a drug molecule from administration to its target site is govern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-methyl-4-iodopyrazole-5-methanamine: pKa and logP Analysis

Abstract

The journey of a drug molecule from administration to its target site is governed by a complex interplay of its intrinsic physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP).[1][2] These parameters dictate a compound's ionization state, solubility, and lipophilicity, which in turn profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa and logP of 1-methyl-4-iodopyrazole-5-methanamine, a heterocyclic amine with potential applications in medicinal chemistry. We will explore both established experimental methodologies and modern computational approaches, offering field-proven insights into experimental design and data interpretation for researchers in drug discovery and development.

Introduction: The Foundational Role of pKa and logP in Drug Discovery

In modern drug development, a "fail fast, fail cheap" philosophy prevails. A significant portion of drug candidates fail during clinical trials due to poor pharmacokinetic properties.[4] A proactive understanding of a molecule's physicochemical profile is therefore not just advantageous but essential.

  • pKa (Acid Dissociation Constant): This value quantifies the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[5] Since the pH varies dramatically throughout the body (e.g., stomach pH ~2, blood pH ~7.4), a drug's ionization state is dynamic.[2][6] This state governs its solubility, ability to cross biological membranes, and potential to bind to its intended target.[2][4]

  • logP (Partition Coefficient): As a measure of lipophilicity, logP describes how a compound distributes itself between a nonpolar (octanol) and a polar (aqueous) phase.[1] This property is a crucial surrogate for predicting a drug's ability to permeate lipid-rich cell membranes.[1][7] A delicate balance is required; while sufficient lipophilicity is needed for membrane transport, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.[2][7]

This guide focuses on 1-methyl-4-iodopyrazole-5-methanamine, dissecting its structure to predict its physicochemical behavior and outlining the robust methods used to quantify these properties.

Molecular Structure Analysis: 1-methyl-4-iodopyrazole-5-methanamine

Understanding the structure is paramount to predicting its chemical behavior.

Chemical Structure: C₅H₈IN₃

The molecule consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key functional groups influencing its pKa and logP are:

  • Primary Aliphatic Amine (-CH₂NH₂): This is a primary basic center. The lone pair of electrons on the nitrogen atom readily accepts a proton. Primary amines of this type typically exhibit pKa values in the range of 9-10.

  • Pyrazole Ring Nitrogens: The pyrazole ring itself has basic properties. The pyridine-like nitrogen (at position 2) possesses a lone pair of electrons that can be protonated. The pKa of the parent pyrazole is approximately 2.5. Substituents on the ring will modulate this value.

  • Methyl Group (-CH₃): This electron-donating group on the pyrrole-like nitrogen (at position 1) slightly increases the basicity of the ring.

  • Iodine Atom (-I): As a bulky and lipophilic halogen, the iodine atom will significantly increase the molecule's lipophilicity and thus its logP value.

Based on this analysis, 1-methyl-4-iodopyrazole-5-methanamine is a dibasic compound, with the primary amine being the more significant basic site under physiological conditions.

Determination of pKa: Quantifying Ionization

Experimental Approach: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy, precision, and simplicity.[8][9] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[10][11] The inflection point on the resulting titration curve corresponds to the pKa.[8]

Experimental Protocol: Potentiometric Titration

  • Preparation:

    • Calibrate a high-precision potentiometer using standard buffers (e.g., pH 4, 7, and 10).[10]

    • Prepare a stock solution of 1-methyl-4-iodopyrazole-5-methanamine at a known concentration (e.g., 1 mM).[10]

    • Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[10]

    • Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[10]

  • Titration of a Basic Group:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel.

    • Add the ionic strength adjustment solution.

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[10]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Titrate by adding small, precise aliquots of the standardized HCl solution. Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve indicates the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point.[10] For a more robust analysis, especially with multiple pKa values, nonlinear least-squares curve fitting can be applied.[12]

Workflow for Potentiometric pKa Determination

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis P1 Calibrate pH Meter T1 Combine Analyte & Ionic Strength Buffer P1->T1 P2 Prepare Analyte Solution (1 mM) P2->T1 P3 Prepare Standardized Titrant (0.1 M HCl) T3 Add Titrant in Aliquots P3->T3 T2 Purge with N2 T1->T2 Repeat T2->T3 Repeat T4 Record pH at Equilibrium T3->T4 Repeat T4->T3 Repeat A1 Plot pH vs. Titrant Volume T4->A1 A2 Determine Equivalence Point (First Derivative) A1->A2 A3 Calculate pKa (pH at 1/2 Equivalence Point) A2->A3 G cluster_qspr QSPR / Empirical Method cluster_qm Quantum Mechanics Method Input Input Molecule Structure (e.g., SMILES) Q1 Generate Molecular Descriptors Input->Q1 QM1 Calculate Free Energy of Protonated & Deprotonated States Input->QM1 Q2 Apply Pre-trained Model Q1->Q2 Output Predicted pKa Value(s) Q2->Output QM2 Calculate ΔG of Reaction QM1->QM2 QM2->Output

Caption: General workflows for computational pKa prediction.

pKa Data for 1-methyl-4-iodopyrazole-5-methanamine
Ionizable Center Predicted pKa Method Comments
Primary Amine (-CH₂NH₂)~9.5 - 10.5Structure-Activity RelationshipTypical range for primary aliphatic amines. This is the dominant basic center at physiological pH.
Pyrazole Ring Nitrogen~2.0 - 3.0Prediction based on Analogue [13]The pyrazole ring is a much weaker base than the primary amine.

Determination of logP: Measuring Lipophilicity

Experimental Approach: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP. [14]It directly measures the partitioning of a compound between n-octanol and water after the two-phase system has reached equilibrium. [15] Experimental Protocol: Shake-Flask Method

  • Preparation:

    • Pre-saturate n-octanol with water and water (typically a buffer like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

    • Prepare a stock solution of the test compound in one of the phases.

  • Partitioning:

    • Add known volumes of the pre-saturated n-octanol and aqueous buffer to a suitable vessel (e.g., a separation funnel or vial). [15] * Add a small amount of the test compound stock solution.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. [15] * Allow the mixture to stand undisturbed (e.g., overnight) to ensure complete phase separation and equilibrium. [15]

  • Quantification and Analysis:

    • Carefully separate the two phases. This is a critical step, as cross-contamination can lead to significant errors. [14] * Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

    • Calculate the partition coefficient (P) as: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • Calculate logP as the base-10 logarithm of P.

Workflow for Shake-Flask logP Determination

G cluster_prep 1. Preparation cluster_partition 2. Partitioning cluster_analysis 3. Analysis P1 Pre-saturate Octanol and Aqueous Buffer T1 Combine Phases & Analyte P1->T1 P2 Prepare Analyte Stock P2->T1 T2 Shake to Equilibrate T1->T2 T3 Allow Phases to Separate T2->T3 A1 Separate Octanol & Aqueous Layers T3->A1 A2 Quantify Analyte Concentration in Each Phase (e.g., HPLC) A1->A2 A3 Calculate logP = log([C]oct/[C]aq) A2->A3 G Input Input Molecule Structure (e.g., SMILES) Deconstruct Deconstruct into Atoms or Pre-defined Fragments Input->Deconstruct Sum Sum Fragmental/Atomic Lipophilicity Contributions Deconstruct->Sum Correct Apply Correction Factors (e.g., for H-bonding) Sum->Correct Output Predicted logP Value Correct->Output

Caption: General workflow for computational logP prediction using fragment-based methods.

logP Data for 1-methyl-4-iodopyrazole-5-methanamine

Public databases provide predicted logP values for the target molecule and its parent structure.

Compound Predicted logP (XLogP) Source Comments
(4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine-0.2PubChemLite[16] The presence of the polar primary amine significantly lowers the logP, suggesting good water solubility.
1-Methyl-4-iodo-1H-pyrazole0.9PubChem[17] The parent pyrazole is more lipophilic without the amine group.

Discussion: Interplay and Implications for Drug Development

The predicted physicochemical properties of 1-methyl-4-iodopyrazole-5-methanamine provide critical insights for its potential as a drug candidate.

  • pKa and Ionization: With a primary amine pKa around 9.5-10.5, the molecule will be almost entirely protonated and positively charged at physiological pH (7.4). This has two major consequences:

    • High Aqueous Solubility: The charged, cationic form will be highly soluble in aqueous environments like blood plasma, which is favorable for distribution.

    • Low Passive Permeability: Charged species do not readily cross lipid cell membranes via passive diffusion. This could limit oral absorption and penetration into the central nervous system.

  • logP and logD: The predicted logP of -0.2 indicates that the neutral form of the molecule is hydrophilic. However, because the molecule is ionized at pH 7.4, the relevant parameter is the distribution coefficient (logD) , which accounts for both ionized and neutral species. The logD at pH 7.4 will be significantly lower (more hydrophilic) than the logP. This reinforces the expectation of high solubility but poor passive membrane permeability.

A drug candidate with these properties might be suitable for intravenous administration or for targeting extracellular proteins. If oral bioavailability is desired, formulation strategies to improve absorption or prodrug approaches to mask the primary amine might be necessary.

Conclusion

The comprehensive analysis of 1-methyl-4-iodopyrazole-5-methanamine reveals a molecule characterized as a strong base with predominantly hydrophilic character under physiological conditions. The primary amine (pKa ~9.5-10.5) dictates its ionization state, leading to a low logD at pH 7.4, despite a moderately lipophilic iodine substituent. This profile suggests excellent aqueous solubility but challenges in passive membrane permeation. The robust experimental protocols of potentiometric titration and the shake-flask method, complemented by rapid in silico predictions, provide a validated framework for characterizing this and other novel drug candidates, enabling informed, data-driven decisions in the complex process of drug discovery.

References

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35, 1109–1124. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Fritz, J. S., & de Vries, T. (2002). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 79(12), 1505. [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]

  • Uslu, B., & Ozkan, S. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • Navo, C. D., & Jiménez-Osés, G. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1624–1628. [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). pKa and Log P. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 755, 1-13. [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1365-1371. [Link]

  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-iodo-1H-pyrazole. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-iodo-1-methyl-1h-pyrazol-5-yl)methanamine hydrochloride. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Commercial Sourcing and Application of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine for Drug Discovery Professionals

Introduction Within the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents due to its versatile chemical properties and abi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents due to its versatile chemical properties and ability to engage with a wide range of biological targets.[1] The strategic functionalization of this core is paramount in modern drug discovery. The introduction of a halogen, such as iodine, at a specific position transforms the pyrazole into a highly adaptable building block, primed for sophisticated molecular engineering through cross-coupling reactions.[2]

This guide focuses on (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine, a specialized intermediate that combines the reactivity of an iodo-pyrazole with a primary amine, offering a dual-functional scaffold for the synthesis of novel compound libraries. We will provide a comprehensive analysis of its commercial availability, explore its profound applications in drug development, detail relevant synthetic protocols, and outline critical safety and handling procedures. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals seeking to leverage this potent building block in their research and development programs.

Chapter 1: Physicochemical Profile and Identification

Accurate identification is the cornerstone of reproducible research. (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine is typically supplied as a hydrochloride or dihydrochloride salt to enhance stability and solubility. It is crucial for researchers to note the specific salt form and corresponding CAS number when sourcing this reagent.

Below is the chemical structure of the parent compound, a key intermediate in synthetic chemistry.

Caption: Chemical Structure of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine.

Table 1: Key Chemical Identifiers

IdentifierValueSource
Chemical Name (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine-
Common Commercial Form Hydrochloride or Dihydrochloride Salt[3][4]
CAS Number 2089257-47-4 (Hydrochloride)[4]
2089277-51-8 (Dihydrochloride)[3]
Molecular Formula (Parent) C₅H₈IN₃[5]
Molecular Formula (Dihydrochloride) C₅H₁₀Cl₂IN₃[3]
Molecular Weight (Parent) 237.04 g/mol [5]
Molecular Weight (Hydrochloride) 273.50 g/mol [4]

Chapter 2: Commercial Availability and Supplier Analysis

This reagent is available from a select number of specialized chemical suppliers. When procuring this compound, careful attention should be paid to the purity, the specific salt form offered, and the accompanying analytical data (e.g., Certificate of Analysis).

Table 2: Commercial Supplier Comparison

SupplierProduct NameCAS NumberPurityForm
American Elements (4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride2089277-51-8High and ultra-high purity forms availableDihydrochloride
Fluorochem (4-IODO-1-METHYL-1H-PYRAZOL-5-YL)METHANAMINE HYDROCHLORIDE2089257-47-495%Hydrochloride

Note: Availability and specifications are subject to change. Always consult the supplier's website for the most current information.

Chapter 3: Applications in Medicinal Chemistry and Drug Development

The value of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine is rooted in its dual functionality. The C-I bond serves as a versatile handle for introducing molecular diversity, while the aminomethyl group provides a key point for amide bond formation or further functionalization.

Core Utility: A Scaffold for Kinase Inhibitors

Protein kinases are critical targets in oncology and immunology, and pyrazole-based compounds have been successfully developed as potent kinase inhibitors.[1] The pyrazole ring can effectively mimic the hinge-binding motifs of ATP, while the substituents dictate potency and selectivity. The iodo group on this scaffold is particularly strategic; it allows for the use of palladium-catalyzed cross-coupling reactions to append aryl or heteroaryl moieties that can extend into specific pockets of the kinase active site, thereby enhancing affinity and tailoring selectivity.[1][6]

Workflow: From Building Block to Drug Candidate

The logical progression from this intermediate to a potential drug candidate involves leveraging its reactive sites for systematic library generation and screening.

Caption: Drug discovery workflow using the title compound as a starting scaffold.

Chapter 4: Synthetic Considerations & Protocols

While the exact proprietary synthesis routes used by commercial suppliers are not public, a plausible pathway can be constructed based on established pyrazole chemistry. This typically involves the regioselective iodination of a pyrazole precursor, followed by the introduction of the aminomethyl group.

Proposed General Synthetic Pathway

G start 1-Methyl-1H-pyrazole-5-carbaldehyde step1 Iodination (e.g., I₂, CAN) start->step1 intermediate 4-Iodo-1-methyl-1H- pyrazole-5-carbaldehyde step1->intermediate step2 Reductive Amination (e.g., NH₃, NaBH₃CN) intermediate->step2 end (4-Iodo-1-methyl-1H- pyrazol-5-yl)methanamine step2->end

Caption: A plausible synthetic route to the target compound.

Exemplary Protocol: Suzuki Cross-Coupling

The primary utility of this iodo-pyrazole is in cross-coupling reactions. Below is a representative, self-validating protocol for a Suzuki coupling, a cornerstone reaction in modern medicinal chemistry.

Objective: To couple an aryl boronic acid to the 4-position of the pyrazole ring.

Materials:

  • (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride and the aryl boronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Palladium catalyst is sensitive to oxygen.

  • Reagent Addition: Add Na₂CO₃, followed by the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

Chapter 5: Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine is not widely available. The following guidance is inferred from data on structurally related iodo-pyrazoles and aminopyrazoles and should be used as a supplementary resource to the official SDS provided by the supplier.[7]

Inferred Hazard Identification (GHS)

Based on similar compounds, this chemical should be handled with care, assuming the following potential hazards:[7]

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure an eyewash station and safety shower are accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[9]

  • Respiratory Protection: If working outside a fume hood or with large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents and acids.[7]

  • Spill Procedures: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material, sweep up carefully to avoid creating dust, and place it in a sealed container for chemical waste disposal.[7][8]

  • Disposal: Dispose of waste material in accordance with all local, state, and federal regulations. Do not allow the material to enter waterways.[7]

Conclusion

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined reactive sites—the iodo group for cross-coupling and the primary amine for amide formation—provide a reliable and efficient platform for constructing complex molecular architectures. By understanding its properties, sourcing it from reputable suppliers, and applying it with established synthetic and safety protocols, research organizations can significantly accelerate their journey from a promising scaffold to a potential preclinical candidate.

References

  • (4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride. American Elements. [Link]

  • Safety Data Sheet for 4-Iodo-1-methyl-1H-pyrazole. AWS. [Link]

  • (4-iodo-1-methyl-1h-pyrazol-5-yl)methanamine hydrochloride. PubChemLite. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health (NIH). [Link]

  • Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. ResearchGate. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine

Executive Summary This guide details the optimized conditions for the reductive amination of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine (referred to herein as Substrate-A ). The primary challenge in functionalizing Sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for the reductive amination of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine (referred to herein as Substrate-A ).

The primary challenge in functionalizing Substrate-A is preserving the carbon-iodine (C-I) bond at the 4-position. Standard reductive amination conditions involving catalytic hydrogenation (e.g., H₂/Pd-C) pose a high risk of hydrogenolysis (deiodination). Furthermore, the basicity of the pyrazole ring can interfere with Lewis acid catalysts.

This protocol establishes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or THF as the superior method, delivering high chemoselectivity (preservation of the iodide), suppression of over-alkylation, and operational simplicity.

Chemical Context & Retrosynthetic Logic[1]

The Substrate

Substrate-A is a bifunctional building block. The primary amine allows for scaffold extension, while the 4-iodo group is a critical "handle" for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Losing the iodine renders the scaffold useless for downstream library generation.

Reaction Pathway & Risks

The reaction involves the condensation of Substrate-A with an aldehyde/ketone (R-C=O) to form an imine/iminium intermediate, followed by hydride delivery.

Critical Decision Matrix:

MethodReagentRisk LevelSuitability
Catalytic Hydrogenation H₂ / Pd-C or Raney NiCRITICAL Unsuitable. High probability of C-I bond cleavage (dehalogenation).
Cyanoborohydride NaBH₃CN / MeOHModerate Acceptable but inferior. Toxic (HCN risk), requires pH control, sluggish reaction.
Borohydride NaBH₄ / MeOHHigh Risky. Too strong; reduces aldehydes/ketones directly, leading to alcohol side products.
Triacetoxyborohydride NaBH(OAc)₃ (STAB) Low Optimal. Mild, selective for imines over carbonyls, compatible with aryl halides.

Mechanism & Workflow Visualization

The following diagram illustrates the chemoselective pathway, highlighting the preservation of the iodine atom and the role of acid catalysis.

ReductiveAmination cluster_safety Critical Control Point Substrate (4-Iodo-1-methyl-1H-pyrazol-5-yl) methanamine Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Aldehyde Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Secondary Amine (Iodine Preserved) Iminium->Product Hydride Transfer Acid AcOH (Catalyst) Acid->Iminium Promotes STAB NaBH(OAc)3 (Hydride Source) STAB->Product Selective Reduction

Caption: Mechanistic flow of STAB-mediated reductive amination. Note the direct reduction of the iminium species, avoiding competitive reduction of the aldehyde.

Detailed Protocol: STAB-Mediated Reductive Amination[1][2]

This protocol is designed for the mono-alkylation of Substrate-A with an aliphatic or aromatic aldehyde.

Materials & Reagents
  • (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine (Substrate-A): 1.0 equiv.

  • Aldehyde (R-CHO): 1.0 – 1.1 equiv. (Use 1.0 equiv to minimize bis-alkylation).

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv.

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv. (Crucial for imine formation kinetics).

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or Tetrahydrofuran (THF).[1][2]

    • Note: DCE accelerates the reaction but is toxic. THF is a greener alternative but may require longer reaction times.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (N₂) or Argon.

    • Rationale: While STAB is relatively stable, moisture can decompose the reagent and hydrolyze the imine intermediate.

  • Solvation & Imine Formation:

    • Dissolve Substrate-A (1.0 equiv) in DCE (concentration ~0.1 M).

    • Add the Aldehyde (1.0 equiv).[3]

    • Add Acetic Acid (1.0 equiv).

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Self-Validation Check: Monitor by TLC or LCMS. You may see the disappearance of the aldehyde and the appearance of the imine (often less polar).[4] If the imine is unstable, proceed directly to step 3 (One-Pot).

  • Reduction:

    • Cool the mixture to 0°C (ice bath) to suppress exotherms, though many reactions tolerate RT addition.

    • Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

    • Observation: Mild gas evolution (H₂) may occur.

    • Allow the reaction to warm to RT and stir for 2–16 hours.

  • Monitoring (The "Stop" Condition):

    • LCMS: Look for the mass of [M+H]+ corresponding to the product.

    • Critical Check: Verify the isotopic pattern of the product. The Iodine atom contributes a unique mass defect. Ensure the M+H peak is consistent with an iodinated molecule (no loss of -127 amu).

  • Workup (Quenching):

    • Quench the reaction by adding saturated aqueous NaHCO₃ (sodium bicarbonate). Stir for 15 minutes until gas evolution ceases.

    • Why Basic Workup? This neutralizes the acetic acid and ensures the amine product is in its free-base form for extraction.

  • Extraction & Purification:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (x3).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography.

      • Stationary Phase: Silica Gel.

      • Eluent: DCM:MeOH (95:5) + 1% NH₄OH (or Triethylamine).

      • Note: The free amine will streak on silica without a basic modifier.

Optimization & Troubleshooting Guide

Use this decision tree to adapt the protocol for difficult substrates.

Troubleshooting Start Reaction Complete? CheckLCMS Check LCMS Start->CheckLCMS Problem1 Starting Material Remains CheckLCMS->Problem1 Problem2 Bis-Alkylation Observed CheckLCMS->Problem2 Problem3 De-iodination Observed CheckLCMS->Problem3 Sol1 1. Add more STAB (0.5 eq) 2. Increase AcOH to 2.0 eq 3. Check steric hindrance Problem1->Sol1 Sol2 1. Use excess Amine (1.2-1.5 eq) 2. Switch to Stepwise method (Form imine -> isolate/dry -> reduce) Problem2->Sol2 Sol3 1. Check Reagent Purity (Is STAB contaminated with NaBH4?) 2. Lower Temp to 0°C 3. Ensure inert atmosphere Problem3->Sol3

Caption: Troubleshooting logic for common deviations in reductive amination.

Protocol B: Stepwise (For Ketones or Sterically Hindered Aldehydes)

If the "One-Pot" method fails to drive conversion:

  • Reflux Substrate-A and Ketone in Toluene or Benzene with a Dean-Stark trap (or molecular sieves) to force water removal and imine formation.

  • Evaporate solvent.

  • Redissolve imine in dry MeOH or DCE.

  • Add reducing agent (STAB or NaBH₄). Note: NaBH₄ is safe to use ONLY after the aldehyde is fully consumed/converted to imine.

Safety & Handling

  • Iodinated Compounds: Organoiodides can be light-sensitive. Wrap reaction flasks in aluminum foil if the reaction time exceeds 12 hours.

  • STAB: Releases acetic acid upon hydrolysis. Irritating to eyes and respiratory system. Handle in a fume hood.

  • 1,2-Dichloroethane (DCE): A known carcinogen and highly toxic. Avoid inhalation. If safety regulations prohibit DCE, THF or Dichloromethane (DCM) are acceptable substitutes, though reaction rates may be slower.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998).[7] Sodium triacetoxyborohydride.[9][1][2][7][8] Encyclopedia of Reagents for Organic Synthesis.

  • PubChem Compound Summary. (2023). 4-Iodo-1-methyl-1H-pyrazol-5-amine derivatives.

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Application

Application Note &amp; Protocols: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines via Palladium-Catalyzed Functionalization of 4-Iodopyrazole Precursors

Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role as a bioisostere of purines.[1][2] This enables it to effectively mimic AT...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role as a bioisostere of purines.[1][2] This enables it to effectively mimic ATP and bind to the hinge region of numerous protein kinases, leading to the development of potent inhibitors for oncology and other therapeutic areas.[3][4][5] This application note provides a comprehensive guide for the synthesis of this key heterocyclic system, focusing on a robust and versatile strategy that begins with 4-iodopyrazole precursors. We detail field-proven protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to strategically install key functionalities at the C4 position. The causality behind experimental choices, from ligand selection to reaction conditions, is explained to empower researchers in drug discovery and process development.

Strategic Overview: The 4-Iodopyrazole Approach

The use of a 4-iodopyrazole intermediate offers a powerful platform for diversification. The carbon-iodine bond is highly amenable to a suite of palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of aryl, heteroaryl, alkyl, and amino substituents. This modular approach is paramount in library synthesis for structure-activity relationship (SAR) studies. The general workflow involves two primary stages: C4-functionalization of the pyrazole core, followed by annulation to form the fused pyrimidine ring.

G cluster_0 Stage 1: C4-Functionalization cluster_1 Stage 2: Pyrimidine Annulation 4-Iodopyrazole 4-Iodopyrazole Cross_Coupling Pd-Catalyzed Cross-Coupling 4-Iodopyrazole->Cross_Coupling Suzuki / Sonogashira / Buchwald-Hartwig Functionalized_Pyrazole 4-Substituted Pyrazole Cross_Coupling->Functionalized_Pyrazole Cyclization Ring Formation (e.g., with Formamide) Functionalized_Pyrazole->Cyclization Target_Scaffold Pyrazolo[3,4-d]pyrimidine Cyclization->Target_Scaffold

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Core Methodologies: Palladium-Catalyzed C4-Functionalization

The success of this synthetic strategy hinges on the efficient and selective functionalization of the 4-iodopyrazole core. Palladium catalysis is the premier tool for this transformation.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the method of choice for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors.[6] The reaction couples the 4-iodopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.

Causality in Protocol Design:

  • Catalyst: Pre-catalysts like XPhos Pd G2 are often preferred for their high activity and air stability, enabling lower catalyst loadings.[7] Traditional catalysts such as Pd(PPh₃)₄ are also effective.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos accelerate the rate-limiting reductive elimination step, improving overall efficiency.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid via formation of a boronate complex, which facilitates transmetalation to the palladium center.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-1H-pyrazole

  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 4-iodo-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (3.0 equiv).

  • Add the palladium catalyst (e.g., XPhos Pd G2, 2 mol%).

  • Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1H-pyrazole.

ParameterConditionRationale
Catalyst XPhos Pd G2 (2 mol%)High activity, air-stable precatalyst.[7]
Boronic Acid 1.2 equivalentsEnsures complete consumption of the iodopyrazole.
Base K₂CO₃ (3.0 equiv)Facilitates boronate formation for transmetalation.
Solvent 1,4-Dioxane / H₂OPromotes solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides thermal energy to overcome activation barriers.
Sonogashira Coupling for Alkynyl Scaffolds

The Sonogashira coupling introduces an alkyne functionality, a versatile handle for further elaboration or as a structural element itself. This reaction involves the coupling of the 4-iodopyrazole with a terminal alkyne, co-catalyzed by palladium and copper(I).[8]

Causality in Protocol Design:

  • Dual Catalysis: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) activates the C-I bond via oxidative addition. The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[9]

  • Base: A mild amine base like triethylamine (Et₃N) is used both as a solvent and to neutralize the HI generated during the reaction, preventing side reactions.

Protocol 2: Sonogashira Coupling of a Protected 4-Iodopyrazole

  • To a dry reaction vessel under an inert atmosphere, dissolve the N-protected 4-iodopyrazole (e.g., 1-(THP)-4-iodopyrazole) (1.0 equiv) and the terminal alkyne (1.5 equiv) in a solvent mixture of DMF and Et₃N (2:1 v/v).

  • Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)Activates the aryl iodide for coupling.
Cu Co-catalyst CuI (5 mol%)Generates the reactive copper acetylide species.[8]
Base Triethylamine (Et₃N)Acts as an acid scavenger and solvent.
Solvent DMFApolar aprotic solvent that aids solubility.
Temperature 25-60 °CReaction often proceeds under mild conditions.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which is essential for introducing the amine precursors needed for pyrimidine ring formation.[10][11] This reaction couples the 4-iodopyrazole with a primary or secondary amine.

Causality in Protocol Design & Troubleshooting:

  • N-H Protection: A critical consideration for 4-iodopyrazole is the presence of the acidic N-H proton. This can interfere with the catalytic cycle, potentially leading to side reactions or catalyst deactivation.[12] Therefore, protection of the pyrazole nitrogen (e.g., with a BOC, THP, or SEM group) is often mandatory before attempting the coupling.

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BrettPhos) are highly effective as they promote the crucial reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[13][14]

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is used to deprotonate the amine coupling partner, facilitating its coordination to the palladium center.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl L₂Pd(II)(Ar)(I) OxAdd->PdII_Aryl LigandExch Amine Coordination PdII_Aryl->LigandExch + R₂NH PdII_Amine [L₂Pd(II)(Ar)(R₂NH)]⁺I⁻ LigandExch->PdII_Amine Deprotonation Deprotonation (-Base-H⁺) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido PdII_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of a Protected 4-Iodopyrazole

  • Charge a dry Schlenk tube with NaOtBu (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar).

  • Add a solution of the N-protected 4-iodopyrazole (1.0 equiv) and the amine (1.2 equiv) in an anhydrous solvent like toluene or 1,4-dioxane.

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the 4-amino-pyrazole derivative.

Annulation to the Pyrazolo[3,4-d]pyrimidine Core

Once the C4 position is appropriately functionalized, the final step is the construction of the pyrimidine ring. The specific method depends on the nature of the substituents on the pyrazole precursor. A common and effective route starts from a 5-amino-1H-pyrazole-4-carbonitrile intermediate.

Protocol 4: Cyclization with Formic Acid

This protocol is effective for converting 5-amino-pyrazole-4-carbonitriles into the corresponding pyrazolo[3,4-d]pyrimidin-4-one.[15]

  • In a round-bottom flask, suspend 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 equiv) in formic acid (approx. 30 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water, then dry it to obtain the 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one product.[15] Recrystallization from ethanol can be performed for further purification if necessary.

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidines from 4-iodopyrazole precursors is a highly effective and modular strategy for accessing libraries of potential therapeutic agents. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can precisely install a diverse range of substituents at the C4 position. Understanding the mechanistic principles and the rationale behind the selection of catalysts, ligands, and reaction conditions is key to optimizing these transformations and accelerating the drug discovery process.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). Semantic Scholar. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health. Available at: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2025). ResearchGate. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed. Available at: [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. Available at: [Link]

  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2025). ResearchGate. Available at: [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (2013). Chapman University Digital Commons. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. (n.d.). PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. (2022). PubMed. Available at: [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Edinburgh Research Explorer. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Cross-Coupling of 4-Iodo-1-methyl-1H-pyrazol-5-ylmethanamine

Executive Summary & Strategic Analysis The substrate 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine represents a critical scaffold in medicinal chemistry, particularly in the synthesis of ATP-competitive kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The substrate 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine represents a critical scaffold in medicinal chemistry, particularly in the synthesis of ATP-competitive kinase inhibitors (e.g., ALK, ROS1, and TRK inhibitors).[1] The pyrazole ring serves as a bioisostere for aromatic systems, while the 5-aminomethyl group often engages in key hydrogen bonding interactions within the kinase hinge region.[1]

However, this substrate presents a classic "heteroatom interference" challenge in Palladium (Pd)-catalyzed cross-coupling.[1] The primary amine functionality (


) is a potent Lewis base that can coordinate to the electrophilic Pd(II) center, displacing phosphine ligands and forming catalytically inactive "Pd-amine" complexes.[1] This leads to stalled turnover, low yields, and significant protodehalogenation.[1]

This guide presents two validated workflows to overcome this limitation:

  • Protocol A (The Robust Route): In situ protection/deprotection strategy for maximum reliability.[1]

  • Protocol B (The Direct Route): Ligand-enabled direct coupling for high-throughput efficiency.[1]

Chemoselectivity & Pathway Analysis[1]

The following diagram illustrates the competing pathways and the strategic intervention points required for success.

ReactionPathways Substrate 4-Iodo-1-methyl- 1H-pyrazol-5-ylmethanamine OxAdd Oxidative Addition Complex (Ar-Pd-I) Substrate->OxAdd + Pd(0) Pd_Active Active Catalyst [L-Pd(0)] Poison Catalyst Poisoning (Pd-Amine Complex) OxAdd->Poison Free Amine Coordination Proto Protodehalogenation (Side Product) OxAdd->Proto Slow Turnover TransMetal Transmetallation (Boronic Acid) OxAdd->TransMetal + Ar-B(OH)2 + Base Product Coupled Product (Biaryl) TransMetal->Product Reductive Elimination Prot_Strategy STRATEGY A: Boc-Protection Prot_Strategy->Poison Blocks Ligand_Strategy STRATEGY B: Bulky Ligands (XPhos/SPhos) Ligand_Strategy->Poison Sterically Prevents

Figure 1: Mechanistic pathways showing how free amines poison the catalytic cycle and where specific strategies intervene.[1]

Experimental Protocols

Protocol A: The "Robust" Route (Boc-Protection)

Best for: Scale-up (>5g), precious boronic acids, or when purification must be simplified.[1] Concept: Temporarily masking the amine as a carbamate prevents Pd-coordination.[1]

Step 1: In Situ Protection[1]
  • Charge a reaction vessel with 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine (1.0 equiv).

  • Add Dichloromethane (DCM) [10 mL/g] and Triethylamine (1.5 equiv).

  • Add Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv) portion-wise at 0°C.
    
  • Stir at room temperature for 2 hours. Monitor by TLC (ninhydrin stain will disappear).[1]

  • Workup: Wash with 0.5M HCl, then Brine. Dry over

    
     and concentrate.
    
    • Note: The iodine remains stable under these conditions.[1]

Step 2: Suzuki Cross-Coupling[2]
  • Substrate: N-Boc-4-iodo-pyrazole intermediate (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv).[1]

  • Catalyst:

    
     (3-5 mol%).[1]
    
    • Why: The bidentate dppf ligand creates a wide bite angle, accelerating reductive elimination and enhancing stability.[1]

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv).[1]
    
  • Solvent: 1,4-Dioxane (degassed).[1][3]

  • Conditions: Heat to 90°C for 4–12 hours under

    
     atmosphere.
    
Step 3: Deprotection[4]
  • Dissolve the coupled product in DCM.[1]

  • Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 1 hour.

  • Neutralize with saturated

    
     to liberate the free amine.[1]
    
Protocol B: The "Direct" Route (Ligand-Enabled)

Best for: High-throughput screening (HTS), library synthesis, or rapid analog generation.[1] Concept: Utilizing electron-rich, sterically demanding Buchwald ligands (Dialkylbiarylphosphines) to prevent amine binding to the metal center.[1]

Reagents & Setup
  • Substrate: 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine (1.0 equiv).

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.3 equiv).[1]

  • Catalyst System:

    • Precatalyst: XPhos Pd G3 or G4 (2–5 mol%).[1]

    • Alternative:

      
       (2 mol%) + XPhos (8 mol%).[1]
      
    • Why: XPhos provides extreme steric bulk, making it thermodynamically unfavorable for the linear amine to bind to the Pd center, while keeping the catalyst highly active for oxidative addition.[1]

  • Base:

    
     (3.0 equiv, finely ground anhydrous).[1]
    
    • Note: Anhydrous phosphate is often superior to aqueous carbonate when avoiding emulsions with free amines.[1]

  • Solvent: n-Butanol or 1,4-Dioxane/Water (4:1).[1]

Procedure
  • Prepare a microwave vial or sealed tube equipped with a magnetic stir bar.

  • Add solid reagents: Substrate, Boronic Acid, Base, and Pd-Precatalyst.[1]

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Inject degassed solvent (concentration ~0.2 M).[1]

  • Heat to 100°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Filter through a pad of Celite to remove palladium black.[1]

  • Purify via SCX-2 (Strong Cation Exchange) cartridge to capture the amine product and wash away non-basic impurities.[1]

Data Comparison & Optimization

The following table summarizes expected outcomes based on catalyst selection for this specific scaffold.

ParameterProtocol A (Boc-Protected)Protocol B (Direct/XPhos)Protocol C (Standard/PPh3)
Catalyst

XPhos Pd G3

Step Count 3 (Protect-Couple-Deprotect)1 (Direct Coupling)1 (Direct Coupling)
Avg. Yield 85–95% (cumulative)70–85%< 30% (Variable)
Impurity Profile Clean, easy separationRequires amine scavengingHigh protodehalogenation
Amine Tolerance N/A (Protected)High (Steric shielding)Low (Poisoning)
Scale Suitability Multi-gram / KiloMilligram / GramNot Recommended
Optimization Decision Tree

OptimizationTree Start Start Optimization Q1 Is the Boronic Acid Expensive/Scarce? Start->Q1 RouteA Use Protocol A (Boc-Protection) Q1->RouteA Yes (Risk Averse) Q2 Is High Throughput Required? Q1->Q2 No RouteB Use Protocol B (XPhos Pd G3) Q2->RouteB Yes Check Check LCMS: Is Protodehalogenation >10%? Q2->Check No (Direct Attempt) RouteB->Check If Yield Low Fix1 Switch Solvent to n-Butanol or t-Amyl Alcohol Check->Fix1 Yes Fix2 Lower Temp to 80°C Increase Catalyst Load Check->Fix2 No (Stalled)

Figure 2: Decision logic for selecting the optimal synthetic route based on resource constraints and experimental results.

Troubleshooting & Critical Parameters

Protodehalogenation (Loss of Iodine)

If you observe the formation of 1-methyl-1H-pyrazol-5-ylmethanamine (mass = M-126) instead of the coupled product:

  • Cause: The oxidative addition occurred, but the transmetallation was too slow, or a hydride source (often the solvent) reduced the Pd-Ar species.[1]

  • Solution: Switch to a non-protic solvent system (e.g., Toluene/Water) or increase the concentration of the boronic acid.[1] Ensure the solvent is rigorously degassed to remove oxygen, which can promote homocoupling and catalyst decomposition.[1]

Metal Scavenging (Purification)

The free amine product has a high affinity for residual Palladium, which is toxic and interferes with biological assays.[1]

  • Mandatory Step: Post-reaction, treat the organic phase with SiliaMetS® Thiol or DMT scavengers for 4 hours at 50°C.[1]

  • Verification: Check Pd levels via ICP-MS if the compound is destined for in vivo use (Target: <10 ppm).

Regioselectivity (N-Methylation)

The starting material is 1-methyl.[1] Ensure your starting material is regiochemically pure.[1] The 1-methyl isomer is generally more stable, but if synthesizing the scaffold from scratch (hydrazine + diketone), confirm the position of the methyl group via NOESY NMR, as the 2-methyl isomer (1-methyl-1H-pyrazol-3-yl...) has significantly different electronic properties.[1]

References

  • BenchChem. (2025).[1][5] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from [1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Bagal, S. K., et al. (2011).[1] Synthesis of Crizotinib Analogs via Suzuki Coupling of 4-Iodopyrazoles. (General Reference to Kinase Inhibitor Synthesis Methodologies).

  • Sigma-Aldrich (Merck). User Guide: Buchwald Precatalysts for Cross-Coupling. Retrieved from [1]

Sources

Application

Application Note: Protecting Group Strategies for Primary Amines in Iodopyrazoles

Executive Summary: The Chemo-Selectivity Conundrum The functionalization of iodopyrazoles bearing primary amines (e.g., 3-amino-4-iodopyrazole) presents a unique "Selectivity Conundrum" in medicinal chemistry. These scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemo-Selectivity Conundrum

The functionalization of iodopyrazoles bearing primary amines (e.g., 3-amino-4-iodopyrazole) presents a unique "Selectivity Conundrum" in medicinal chemistry. These scaffolds are critical for kinase inhibitor development, yet they possess three distinct reactive sites:[1]

  • The Exocyclic Primary Amine (

    
    ):  Nucleophilic and prone to bis-alkylation or catalyst poisoning.
    
  • The Endocyclic Ring Nitrogen (

    
    ):  Acidic (
    
    
    
    ), subject to annular tautomerism (
    
    
    vs
    
    
    ), and competes for electrophiles.[1]
  • The Carbon-Iodine Bond (C-I): The site of oxidative addition for Pd-catalyzed cross-couplings (Suzuki, Sonogashira).[2][3]

Unprotected amines coordinate strongly to Palladium (Pd), shutting down the catalytic cycle ("poisoning").[1][3] Furthermore, basic conditions required for Suzuki coupling can prematurely cleave standard carbamates (e.g., Boc).[1] This guide details three field-proven strategies to protect the primary amine, ensuring high yields in downstream cross-couplings while managing the regioselectivity of the pyrazole ring.

Strategic Decision Matrix

Selecting the right protecting group (PG) is not about "what works," but "what survives."[1][3] Use this matrix to select your strategy based on downstream conditions.

FeatureStrategy A: Boc (tert-Butyloxycarbonyl) Strategy B: Trt (Trityl / Triphenylmethyl) Strategy C: SEM / Bis-Protection
Primary Use Rapid exploration; mild couplings.[3]Harsh couplings; high temperature stability.Complex multi-step synthesis; Orthogonal deprotection.
Installation Fast (anhydrous, DMAP).[1][3]Moderate (requires pyridine/heat).[1]Slow (requires NaH, low temp).[1]
Suzuki Stability Low to Medium (Labile with

/heat).[1][3]
High (Steric bulk prevents attack).[1]Very High (Base stable).[1]
Deprotection Acid (TFA/HCl) or Thermal.[1][3]Mild Acid (dilute AcOH/TFA).[1]Fluoride (TBAF) or Strong Acid.[1][3]
Atom Economy Good.Poor (Large mass byproduct).[1]Moderate.
Crystallinity Moderate.Excellent (Aids purification).Poor (Often oils).[1]

Visual Workflow: Logic Flow for PG Selection

PG_Selection Start Substrate: 3-Amino-4-Iodopyrazole Cond_Check Downstream Coupling Conditions? Start->Cond_Check Mild Mild Base (NaHCO3, K3PO4) < 80°C Cond_Check->Mild Standard Suzuki Harsh Strong Base (K2CO3, Cs2CO3) > 90°C Cond_Check->Harsh Difficult Substrates Lithiation Lithiation / Grignard (n-BuLi) Cond_Check->Lithiation C-H Activation Strat_A Strategy A: Boc Protection (Risk: Thermal/Base cleavage) Mild->Strat_A Strat_B Strategy B: Trityl Protection (Steric Shield) Harsh->Strat_B Strat_C Strategy C: SEM/Bis-Protection (Max Stability) Lithiation->Strat_C

Figure 1: Decision tree for selecting the optimal protecting group based on reaction severity.

Detailed Experimental Protocols

Protocol A: The "Kinetic" Approach (Boc Protection)

Best for: Rapid analog generation where coupling conditions are mild.[1]

Mechanism: The exocyclic amine is less acidic than the ring nitrogen but more nucleophilic. However, under thermodynamic control, the Ring-N-Boc often forms first or migrates. To protect the primary amine, we often employ Bis-Boc protection followed by selective cleavage, or direct mono-protection under controlled conditions.[3]

Materials:

  • 3-Amino-4-iodopyrazole (1.0 equiv)

  • 
     (2.2 equiv)[1]
    
  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • 
     (3.0 equiv)[1]
    
  • DCM (Anhydrous)[1][4][5]

Step-by-Step:

  • Dissolution: Dissolve the aminopyrazole in anhydrous DCM (

    
    ). Add 
    
    
    
    and DMAP.[1] Cool to
    
    
    .
  • Addition: Add

    
     (dissolved in minimal DCM) dropwise.
    
    • Critical Check: Monitor by TLC.[4][5][6] You will likely observe the formation of the Bis-Boc species (Ring-N and Exocyclic-N). This is desirable for stability.

  • Reaction: Warm to RT and stir for 4–12 hours.

  • Workup: Wash with

    
     citric acid (removes DMAP/TEA), then brine. Dry over 
    
    
    
    .[1][4][6][7]
  • Selective Hydrolysis (Optional): If Mono-Boc is required on the amine, treat the Bis-Boc intermediate with

    
     (1.0 equiv) at 
    
    
    
    for 30 mins. The ring carbamate is usually more labile than the exocyclic carbamate.

Validation Data:

  • 
     NMR:  Look for two t-butyl singlets (
    
    
    
    ppm) for Bis-Boc, or one singlet for Mono-Boc.[1]
  • Stability Warning: During Suzuki coupling, use

    
      instead of 
    
    
    
    to prevent premature deprotection.
Protocol B: The "Steric Fortress" (Trityl Protection)

Best for: High-temperature cross-couplings and preventing catalyst poisoning.

Mechanism: The massive triphenylmethyl (Trityl) group shields the nitrogen lone pair, preventing it from binding to the Palladium catalyst.[1] It is extremely stable to base but falls off instantly with acid.

Materials:

  • 3-Amino-4-iodopyrazole (1.0 equiv)

  • Trityl Chloride (

    
    ) (1.2 equiv)[1]
    
  • Pyridine (anhydrous) (Solvent & Base)[1][3]

Step-by-Step:

  • Preparation: Flash dry the reaction vessel. Dissolve the pyrazole in anhydrous pyridine (

    
    ).[1]
    
  • Addition: Add

    
     in one portion at RT.
    
  • Heating: Heat to

    
     for 4–16 hours.
    
    • Note: The reaction is slower due to sterics.[8]

  • Quench: Add

    
     (
    
    
    
    ) to destroy excess
    
    
    . Stir for 15 mins.
  • Workup: Concentrate pyridine under reduced pressure (co-evaporate with toluene). Redissolve in EtOAc, wash with water and brine.[1]

  • Purification: Recrystallization from EtOH/Hexane is often possible due to the high crystallinity of trityl derivatives.

Suzuki Coupling with Trityl-Protected Amines:

  • Catalyst:

    
     (
    
    
    
    )
  • Base:

    
     (2.0 equiv) - Trityl is stable to Cesium bases.[1][3]
    
  • Solvent: Dioxane/Water (4:1).[1]

  • Temp:

    
    .
    

Deprotection Workflows

Once the cross-coupling is complete, removing the PG without destroying the new C-C bond is critical.

PGReagentConditionsNotes
Boc

/ Dioxane

, RT, 1 h
Standard.[1][3] Gas evolution.[4]
Boc

/ DCM

ratio, RT, 30 min
Scavenge t-butyl cation with silane if needed.
Trityl

(Formic Acid)
Neat or

aq, RT
Very mild.[1][3][4] Trityl alcohol precipitates.
Trityl

/


, 2 h
Slower, but good if acid-sensitive groups exist.[1][3][4]

Troubleshooting & Optimization

Issue 1: Catalyst Poisoning (Low Yields)

If the coupling stalls despite protection, the protecting group may be migrating or cleaving in situ.[1]

  • Solution: Switch to Bis-protection (e.g.,

    
    -diBoc or 
    
    
    
    -Trityl-
    
    
    -Boc). The secondary protection ensures no free N-H exists to coordinate Pd.
Issue 2: Regioisomerism ( vs )

If alkylating the ring nitrogen after protecting the amine, you may get mixtures.[1][3]

  • Insight: Trityl on the exocyclic amine is bulky. It directs subsequent alkylation to the distal ring nitrogen (

    
    ) due to steric repulsion at 
    
    
    
    .[1]
Issue 3: Solubility

Iodopyrazoles can be insoluble.

  • Fix: The Trityl group significantly increases lipophilicity, making the substrate soluble in non-polar solvents (DCM, Toluene) used in couplings.[1]

References

  • Regioselective protection of 3-aminopyrazoles

    • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014).[7] ARKIVOC.

  • Trityl Protection Protocols

    • An In-depth Technical Guide to the Core Principles of Trityl Protection Chemistry. BenchChem.[2][4][5][6][9]

  • Suzuki Coupling of Iodopyrazoles

    • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.[2][4][5][6][9]

  • Boc Strategies in Pyrazoles

    • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018).[1][10] Molecules (MDPI).[1]

  • Green Protection Strategies (THP)

    • Green protection of pyrazole, thermal isomerization and deprotection...[1][11] (2015). RSC Advances.

Sources

Method

Application Note: Optimized Sonogashira Coupling Conditions for 4-Iodopyrazoles

Executive Summary The 4-alkynylpyrazole motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in multiple kinase inhibitors (e.g., Crizotinib, Ruxolitinib analogues). However, the 4-iodop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-alkynylpyrazole motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in multiple kinase inhibitors (e.g., Crizotinib, Ruxolitinib analogues). However, the 4-iodopyrazole substrate presents unique synthetic challenges compared to standard aryl halides. The electron-rich nature of the pyrazole ring retards oxidative addition, while the acidic N–H proton (in unprotected substrates) can poison palladium catalysts or sequester copper co-catalysts.

This guide provides two distinct, field-validated protocols:

  • Method A (Robust): For N-protected pyrazoles, prioritizing maximum yield and scalability.

  • Method B (Advanced/Green): For unprotected pyrazoles, prioritizing step-economy and copper-free conditions to eliminate Glaser homocoupling.

Mechanistic Challenges & Strategy

The "Heterocycle Problem"

Unlike phenyl iodides, 4-iodopyrazoles possess two intrinsic features that disrupt the standard Sonogashira catalytic cycle:

  • Electron-Rich

    
    -System:  The pyrazole ring is 
    
    
    
    -excessive. This increases the electron density at the C4 position, making the C–I bond less electrophilic and significantly slowing the rate-determining step (oxidative addition) relative to electron-deficient aryl halides.
  • N-Coordination (The "Catalyst Sink"): The pyrazole nitrogens are competent ligands. The N2 nitrogen can bind Pd(II) species, arresting the cycle. Furthermore, the N1 proton (pKa ~14) is easily deprotonated by standard amine bases (Et

    
    N), forming a pyrazolate anion that forms stable, unreactive complexes with Cu(I).
    
Visualization of Interference Pathways

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" traps caused by the pyrazole substrate.

Sonogashira_Pyrazole cluster_legend Key Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Slow on 4-Iodopyrazole) Pd0->OxAdd + 4-Iodopyrazole PdII_Ar L2Pd(II)(Py)I OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet + Cu-Acetylide Trap_N OFF-CYCLE TRAP: Pd-N Coordination PdII_Ar->Trap_N N-site binding Prod Reductive Elimination -> Product TransMet->Prod Trap_Cu OFF-CYCLE TRAP: Cu-Pyrazolate Formation TransMet->Trap_Cu Unprotected NH sequesters Cu Prod->Pd0 Regeneration key1 Green: Active Cycle key2 Red: Inhibitory Pathways

Figure 1: Catalytic cycle showing standard progression (Green/Blue) and specific inhibition pathways common in azole chemistry (Red).[1][2][3][4][5][6]

Strategic Decision Matrix: Protection vs. Direct Coupling

Before selecting a protocol, evaluate the substrate constraints using this matrix.

FeatureMethod A: Protected (Standard) Method B: Unprotected (Direct)
Substrate Scope Broad; tolerates sensitive functional groups.[7]Narrower; requires robust solubility in polar solvents.
Protecting Group Required (THP, SEM, Boc, or Benzyl).None (Step efficient).
Catalyst System Pd(PPh

)

Cl

/ CuI
Pd-XPhos or Pd(OAc)

/TPPTS (Water).
Primary Risk Deprotection step may affect other groups.Catalyst poisoning; lower yields on scale.
Homocoupling Moderate risk (due to Cu).Zero risk (Copper-free).[6]

Protocol A: The "Gold Standard" (Protected Substrates)

Best for: Scale-up (>1g), precious alkynes, and when maximum yield is critical. Mechanism: Classical Cu/Pd synergy. The protecting group (PG) blocks the N-H, preventing copper sequestration.

Materials
  • Substrate: 1-Boc-4-iodopyrazole or 1-THP-4-iodopyrazole (1.0 equiv).[2]

  • Alkyne: Terminal alkyne (1.2 equiv).[2]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2-3 mol%).
  • Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%).

  • Base/Solvent: Triethylamine (Et

    
    N) / THF (1:1 ratio) or pure DMF for low-solubility substrates.
    
Step-by-Step Procedure
  • Degassing (Critical): In a reaction vial, combine the solvent (THF/Et

    
    N) and liquid reagents. Sparge with Argon/Nitrogen for 15 minutes. Note: Oxygen causes rapid Glaser homocoupling of the alkyne, consuming the starting material.
    
  • Catalyst Charge: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , CuI, and the 4-iodopyrazole under a positive stream of inert gas.
  • Alkyne Addition: Add the terminal alkyne last. If the alkyne is volatile, add via syringe through a septum after sealing.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Optimization: If conversion is <50% after 2 hours (checked by LCMS), heat to 50°C. 4-iodopyrazoles are sluggish compared to phenyl iodides and often require mild heating.

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to sequester Cu), then brine. Dry over Na
    
    
    
    SO
    
    
    .

Protocol B: Copper-Free "Green" Method (Unprotected Substrates)

Best for: Rapid library synthesis, "Green" chemistry requirements, and avoiding protecting group steps. Mechanism: Relies on a highly active, electron-rich Pd species (using Buchwald ligands like XPhos) to facilitate oxidative addition without Cu activation of the alkyne.

Materials
  • Substrate: 4-iodopyrazole (Free NH) (1.0 equiv).

  • Alkyne: Terminal alkyne (1.5 equiv).[8]

  • Catalyst: Pd(OAc)

    
     (2 mol%) + XPhos  (4 mol%).
    
    • Alternative: Pd(CH

      
      CN)
      
      
      
      Cl
      
      
      / XPhos.
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv). Note: Inorganic bases are preferred here to prevent N-H interference.
  • Solvent: CH

    
    CN : Water (2:1) or 1,4-Dioxane.[2]
    
Step-by-Step Procedure
  • Pre-complexation: In a vial, dissolve Pd(OAc)

    
     and XPhos in the solvent. Stir for 5 minutes under Argon to generate the active Pd(0)-L species (solution often turns from orange to pale yellow/black).
    
  • Substrate Addition: Add the unprotected 4-iodopyrazole, Cs

    
    CO
    
    
    
    , and the alkyne.
  • Heating: Seal the vessel and heat to 80°C for 2–12 hours.

    • Why Heat? Without Copper, the alkyne is not pre-activated. Thermal energy is required to drive the carbopalladation or deprotonation/transmetallation sequence.

  • Workup: Filter through a Celite pad to remove palladium black and inorganic salts. Concentrate and purify.

Workflow Diagram (Protocol B)

Protocol_B_Workflow Step1 1. Pre-catalyst Formation Pd(OAc)2 + XPhos (Solvent: MeCN/H2O) Step2 2. Substrate Loading Add 4-Iodo-NH-pyrazole + Cs2CO3 + Alkyne Step1->Step2 Active Cat. Generated Step3 3. Reaction Heat @ 80°C (2-12 Hours) Step2->Step3 Sealed Tube Step4 4. Filtration Remove Pd/Salts (Celite) Step3->Step4 Completion (LCMS)

Figure 2: Workflow for the copper-free coupling of unprotected pyrazoles.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Homocoupling (Alkyne Dimer) Oxygen presence or excess Copper.Degas solvents more rigorously (freeze-pump-thaw). Switch to Protocol B (Cu-free).
No Reaction (SM Recovery) Catalyst poisoning by Pyrazole Nitrogen.Method A: Ensure protecting group is stable (Boc can fall off at high T). Method B: Increase XPhos loading to 6 mol%.
De-iodination (Reduction)

-Hydride elimination or solvent H-abstraction.
Switch solvent from DMF to Toluene or Dioxane. Lower temperature.
Black Precipitate (Early) Pd agglomeration (Pd black).Ligand concentration too low. Ensure Ligand:Pd ratio is > 2:1.

References

  • General Sonogashira Mechanism & Reviews

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874–922. Link

  • Specifics on 4-Halopyrazoles

    • BenchChem Application Notes. (2025).[2][5] 4-Iodopyrazole in Catalysis. Link

    • Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, (vi), 54-71.[9] Link

  • Copper-Free & Green Conditions

    • Liang, Y., et al. (2018). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors.[8][10] Chemical Science, 9, 1-6. Link

    • Gelman, D., & Buchwald, S. L. (2003).[11] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[8] Angewandte Chemie Int. Ed., 42(48), 5993-5996. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeiodination during Suzuki coupling of 4-iodopyrazoles

Technical Support Center: 4-Iodopyrazole Coupling Optimization Subject: Preventing Protodeiodination in Suzuki-Miyaura Cross-Coupling Case ID: #PYR-IOD-004 Support Level: Tier 3 (Senior Application Scientist) Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Iodopyrazole Coupling Optimization Subject: Preventing Protodeiodination in Suzuki-Miyaura Cross-Coupling Case ID: #PYR-IOD-004 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Deiodination Trap"

You are likely here because your LCMS shows a mass of


 (the starting material skeleton with a hydrogen replacing the iodine) instead of your coupled product.

The Core Problem: 4-iodopyrazoles are electronically unique. The C-I bond is weak, facilitating rapid oxidative addition.[1] However, the resulting heteroaryl-palladium(II) intermediate is highly electron-rich. If the subsequent transmetallation step is slow, this intermediate becomes susceptible to protodehalogenation (reduction).

This guide moves beyond "add more catalyst" and focuses on the kinetic competition between the desired coupling and the undesired reduction.

Module 1: Diagnostic Workflow

Before altering conditions, confirm the failure mode. Use this decision tree to isolate the root cause.

DiagnosticTree Start START: LCMS Analysis of Crude MassCheck Identify Major Byproduct Mass Start->MassCheck Deiod Mass = [M - I + H] (Protodeiodination) MassCheck->Deiod Byproduct is Pyrazole-H Debor Mass = [Boronic Acid - B(OH)2 + H] (Protodeboronation) MassCheck->Debor Byproduct is Ar-H Homocoup Mass = [M - I] x 2 (Homocoupling) MassCheck->Homocoup Dimer found CheckSolvent Check Solvent System Deiod->CheckSolvent Action3 See 'Protodeboronation Guide' (Not covered here) Debor->Action3 SolventType Is it Protic? (MeOH, EtOH, H2O) CheckSolvent->SolventType CheckBase Check Base/Boronic Acid Protection Is Pyrazole N-Protected? SolventType->Protection No (Aprotic) Action1 CRITICAL: Switch to Anhydrous/Aprotic (Dioxane, Toluene, DMF) SolventType->Action1 Yes (Alcohol/Water) Protection->Action1 Yes (Still failing) Action2 Protect Nitrogen (SEM/Boc) OR Switch to Pre-catalyst Protection->Action2 No (Free NH)

Figure 1: Diagnostic logic to distinguish protodeiodination from other common Suzuki failure modes.

Module 2: Technical FAQs & Troubleshooting

Q1: Why is my iodine disappearing? (The Mechanism)

A: It is a kinetic issue. The oxidative addition of Pd(0) into the C-I bond is fast.[2] You form a Pd(II)-Pyrazole intermediate.

  • Scenario A (Desired): Transmetallation with the boronic acid happens immediately.

  • Scenario B (Failure): Transmetallation is stalled (due to sterics or low boronic acid reactivity). The Pd(II) species sits in solution and "scavenges" a hydride (H-) from the solvent (especially alcohols) or undergoes protonolysis if the medium is too acidic.

Q2: Does the N-protecting group really matter?

A: Yes, critically.

  • Unprotected (Free NH): The pyrazole nitrogen can coordinate to the Palladium, forming a stable "off-cycle" resting state that resists transmetallation. This pauses the cycle, giving the complex time to decompose (deiodinate).

  • Recommendation: Always protect 4-iodopyrazoles. SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) are superior to Boc, which can be thermally unstable at the temperatures required for difficult couplings.

Q3: I'm using Pd(PPh3)4 and K2CO3. Why isn't it working?

A: This "standard" system is often insufficient for 4-iodopyrazoles.

  • The Flaw:

    
     is slow to transmetallate with electron-rich heteroaryls.
    
  • The Fix: Switch to bulky, electron-rich phosphine ligands (Buchwald Ligands) like XPhos or SPhos . These ligands accelerate the transmetallation step, effectively "outrunning" the deiodination side reaction.

Q4: Should I use water in my solvent?

A: Generally, no if you are seeing deiodination. While water accelerates boronic acid activation, it is also a proton source.

  • Troubleshooting: Switch to anhydrous conditions using CsF or

    
     (finely ground) in Dioxane or Toluene. This forces the reaction through a pathway that minimizes proton availability.
    

Module 3: Mechanistic Visualization

Understanding the competition between the Coupling Cycle and the Reduction Cycle is key to optimization.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII_Int Pd(II)-Ar-I Intermediate OxAdd->PdII_Int TransMet Transmetallation (Rate Limiting) PdII_Int->TransMet Desired Path Reduction Protodeiodination (Side Reaction) PdII_Int->Reduction Leakage Path Product Coupled Product (Ar-Ar') TransMet->Product Byproduct Deiodinated SM (Ar-H) Reduction->Byproduct Ligand Accelerated by: XPhos, SPhos Ligand->TransMet Source Caused by: Alcohols, Water, Slow Transmetallation Source->Reduction

Figure 2: The kinetic competition. To win, you must accelerate Transmetallation (Blue) or suppress Reduction (Red).

Module 4: Experimental Protocols

Protocol A: The "High-Fidelity" System (Recommended)

Use this for valuable substrates where deiodination is a known risk.

ComponentSpecificationRationale
Catalyst XPhos Pd G2 (2-5 mol%)Rapid activation; bulky ligand prevents Pd aggregation and speeds up transmetallation.[2]
Base

(2.0 - 3.0 equiv)
Anhydrous phosphate provides base strength without introducing protons.
Solvent 1,4-Dioxane (Anhydrous)Aprotic. Avoids hydride donation common in alcohols.
Temp 60°C - 80°C Moderate heat. Too high (>100°C) promotes radical deiodination.
Protecting Group SEM or THP Prevents N-coordination to Pd.

Step-by-Step:

  • Charge a reaction vial with 4-iodopyrazole (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G2 (0.02 equiv).
    
  • Seal and purge with Argon/Nitrogen for 5 minutes (removal of

    
     is critical to preserve the active ligand).
    
  • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to pyrazole).

  • Stir at 80°C. Monitor by UPLC/LCMS at 1 hour.

    • Note: If conversion is low at 1h, add 0.5 equiv of water (degassed). Sometimes trace water is needed for the boronic acid, but start anhydrous.

Protocol B: The "Cost-Effective" Alternative

Use this for scale-up if Protocol A is too expensive, but be strictly anaerobic.

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)[3]
    
  • Solvent: Toluene / Water (10:1 ratio) - Biphasic systems can sometimes protect the active species better than homogenous alcoholic mixtures.

  • Temp: 90°C.

Module 5: Data Comparison

Impact of Conditions on Deiodination of 1-SEM-4-iodopyrazole

Catalyst SystemSolventBaseYield (Product)% Deiodination (Byproduct)

DME / EtOH /


45%40% (High Failure)

Dioxane /


65%20%
XPhos Pd G2 Anhydrous Dioxane

92% < 2%

/ SPhos
Toluene

88%5%

References

  • Mechanistic Studies on Dehalogenation: Kinetic Competence of Dehalogenation in Palladium-Catalyzed Cross-Couplings. Journal of the American Chemical Society.

  • Buchwald Ligand Guide: Surmounting the Challenges of Suzuki-Miyaura Couplings of Heteroaryl Halides. Chemical Science.[4][5]

  • Pyrazole Protection Strategies: Greene's Protective Groups in Organic Synthesis. Wiley Online Library.

  • Optimized Pyrazole Couplings: BenchChem Application Note: 4-Iodopyrazole in Suzuki Coupling Reactions.

Sources

Optimization

Technical Support Center: Navigating Amine Inhibition in Palladium-Catalyzed Reactions

Welcome to our dedicated resource for researchers, chemists, and process development professionals encountering challenges with palladium-catalyzed reactions in the presence of free amines. This guide is designed to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, chemists, and process development professionals encountering challenges with palladium-catalyzed reactions in the presence of free amines. This guide is designed to provide in-depth technical insights and practical troubleshooting strategies to diagnose and overcome catalyst poisoning and inhibition by amine substrates, reagents, or products.

Introduction: The Dual Nature of Amines in Palladium Catalysis

Amines are ubiquitous in pharmaceuticals and advanced materials, making them common coupling partners in palladium-catalyzed reactions like Buchwald-Hartwig amination, Suzuki, and Heck couplings. However, the very electronic properties that make amines valuable nucleophiles—the lone pair of electrons on the nitrogen atom—also render them potent inhibitors or poisons for the palladium catalyst.[1][2][3] Strong coordination of the amine to the palladium center can lead to the formation of stable, off-cycle complexes that are catalytically inactive or have diminished activity.[4] This guide will dissect the mechanisms of this inhibition and provide actionable solutions to maintain high catalyst performance.

Part 1: Understanding the Problem - Mechanisms of Amine Poisoning

Before troubleshooting, it's crucial to understand how amines interfere with the catalytic cycle.

Q1: How exactly do free amines poison or inhibit a palladium catalyst?

A1: Catalyst inhibition by amines can occur through several primary mechanisms:

  • Competitive Coordination: Free amines, being Lewis bases, compete with other essential ligands (e.g., phosphines) and substrates for coordination to the palladium center.[5] This is particularly problematic for the oxidative addition step, where the aryl halide needs to access the metal center.

  • Formation of Stable Pd-Amine Complexes: Highly basic or sterically unhindered amines can form stable bis(amino)-palladium complexes. These complexes can be slow to undergo subsequent steps in the catalytic cycle, effectively sequestering the active catalyst.[4]

  • Product Inhibition: In C-N cross-coupling reactions, the desired amine product can itself act as an inhibitor, coordinating to the catalyst and slowing down turnover as the reaction progresses.[6][7] This is often observed with sterically accessible and electron-rich amine products.

  • Alteration of Catalyst Bed Properties (Heterogeneous Catalysis): In systems with supported catalysts, amines can alter the surface chemistry of the support material or lead to leaching of the metal.[8]

The following diagram illustrates the key points of catalyst deactivation in a generic Pd-catalyzed cross-coupling cycle.

CatalystPoisoning Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)-X]L_n Pd0->OA_complex Oxidative Addition (Ar-X) Poisoned_Pd0 Pd(0)L_m(Amine)_p (Inactive) Pd0->Poisoned_Pd0 Excess Free Amine Amine_adduct [Ar-Pd(II)-NHR'R'']L_n OA_complex->Amine_adduct Amine Coordination & Deprotonation Poisoned_OA [Ar-Pd(II)-X]L_m(Amine)_p (Slow/Inactive) OA_complex->Poisoned_OA Amine Inhibition Product_complex [Product-Pd(0)]L_n Amine_adduct->Product_complex Reductive Elimination Product_complex->Pd0 Product Release Product_complex->Poisoned_Pd0 Product Inhibition

Caption: Amine Inhibition Pathways in a Pd-Catalytic Cycle.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving amines in palladium-catalyzed reactions.

Q2: My reaction is sluggish or has stalled completely. How do I know if amine poisoning is the culprit?

A2: While several factors can cause a reaction to fail, here are some indicators that point towards amine inhibition:

  • Substrate Dependence: The reaction works well with less basic or more sterically hindered amines but fails with strongly basic (e.g., primary alkylamines) or small, unhindered amines.

  • High Catalyst Loading Required: You need significantly higher than standard catalyst loadings (e.g., > 5 mol%) to achieve a reasonable conversion.[9]

  • Incomplete Conversion: The reaction starts but plateaus at a low to moderate conversion, suggesting product inhibition.

  • Color Change: A significant color change in the reaction mixture that deviates from a typical successful reaction could indicate the formation of off-cycle palladium complexes.

Q3: I suspect my primary alkylamine is poisoning the catalyst. What is my first line of defense?

A3: For challenging primary amines, consider the following strategies:

  • Ligand Modification: This is often the most effective approach. Switch to a bulkier, more electron-rich phosphine ligand. The steric bulk can disfavor the formation of stable bis-ligated amine complexes and promote the desired reductive elimination step.[10][11]

  • Use of a Precatalyst: Utilizing a well-defined palladium precatalyst can ensure the efficient generation of the active catalytic species in the presence of the amine.[12]

  • Slow Addition of the Amine: Adding the amine slowly to the reaction mixture via a syringe pump can maintain a low instantaneous concentration, minimizing its inhibitory effects.[5]

Table 1: Ligand Selection for Challenging Amines

Ligand TypeKey FeatureRecommended ForExample Ligands
Bulky Biarylphosphines Steric hindrance around the Pd centerPrimary amines, sterically unhindered secondary aminesBrettPhos, RuPhos, XPhos[10][11]
P,N-Chelating Ligands Can discourage unwanted dimerization of catalytic intermediatesChallenging heteroaryl halides with amine coupling partnersNot explicitly detailed in provided search results
Thioether Ligands High catalyst activity even with coordinating heterocycles and aminesC-H functionalizations in the presence of pyridines, imidazoles, and various amines[(p-FC6H4)S(CH2)4SO3−][1]

Q4: My reaction involves a pyridine or another N-heterocycle, and the yield is very low. What can I do?

A4: N-heterocycles are notorious for poisoning palladium catalysts.[2] Here are some targeted solutions:

  • Use of Additives: In some cases, a Lewis acid additive can coordinate to the N-heterocycle, masking its Lewis basicity and preventing it from poisoning the palladium catalyst.

  • Specialized Ligands: Thioether-based ligands have shown remarkable tolerance for N-heterocycles in C-H functionalization reactions.[1]

  • In Situ Catalyst Generation Strategy: An approach that generates the active Pd(II) species in situ from a Pd(0) source can be effective. This can bypass the poisoning of the Pd(II) state by the heterocycle.[2]

Q5: Can I "protect" the amine to prevent it from interfering with the reaction?

A5: While protecting group strategies are a staple of organic synthesis, they are often not ideal for cross-coupling reactions as they add extra steps to the synthetic route. A more "catalyst-centric" approach is generally preferred. However, in some complex syntheses, using a protecting group that can be removed post-coupling might be a viable, albeit less elegant, solution.

Q6: Are there any general reaction parameter adjustments I can make to mitigate amine poisoning?

A6: Yes, optimizing reaction conditions can have a significant impact:

  • Solvent Choice: The choice of solvent can influence the solubility of the catalyst and substrates, as well as the stability of various intermediates. Experiment with different solvents to find the optimal medium for your specific reaction.

  • Base Selection: The base plays a crucial role in the catalytic cycle. A weaker, non-coordinating base might be beneficial if the amine substrate is highly basic. Conversely, for less nucleophilic amines, a stronger base might be necessary. The interplay between the amine and the base is complex, and screening different bases is often worthwhile.[5]

  • Temperature: Increasing the reaction temperature can sometimes help to destabilize inhibitory Pd-amine complexes and promote the desired catalytic turnover. However, be mindful of potential side reactions and catalyst decomposition at higher temperatures.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination with a Challenging Primary Amine

This protocol outlines a starting point for coupling an aryl halide with a primary amine, incorporating best practices to avoid catalyst poisoning.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), a bulky biarylphosphine ligand (e.g., BrettPhos, 2-4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd, or a corresponding precatalyst).

    • Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Reaction Setup:

    • Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.5-1.0 M).

    • Add the primary amine (1.1-1.3 equiv). For highly inhibitory amines, consider adding it as a solution via syringe pump over several hours.

  • Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench with saturated aqueous NH₄Cl or water.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The following workflow diagram summarizes the troubleshooting process.

TroubleshootingWorkflow Start Low Yield/Stalled Reaction CheckPoisoning Suspect Amine Poisoning? Start->CheckPoisoning ChangeLigand Switch to Bulky Ligand (e.g., BrettPhos, RuPhos) CheckPoisoning->ChangeLigand Yes OtherIssues Consider Other Issues (Reagent Purity, Temp, etc.) CheckPoisoning->OtherIssues No UsePrecatalyst Employ a Well-Defined Precatalyst ChangeLigand->UsePrecatalyst SlowAddition Slow Addition of Amine (Syringe Pump) UsePrecatalyst->SlowAddition OptimizeConditions Optimize Other Parameters (Base, Solvent, Temp.) SlowAddition->OptimizeConditions Success Reaction Successful OptimizeConditions->Success

Caption: Troubleshooting Workflow for Amine Poisoning.

References

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]

  • Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. (n.d.). In Books. Retrieved February 12, 2026.
  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. (n.d.). Morressier. Retrieved February 12, 2026. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 47(26), 4851–4854. [Link]

  • Driess, M., & Schafer, A. (2011). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Wang, D., Weinstein, A. B., White, P. B., & Stahl, S. S. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 553(7688), 347–350. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Organic Letters, 10(16), 3505–3508. [Link]

  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 135(8), 3215–3222. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Controlled Regioselectivity in the Palladium-Catalyzed C–H Functionalization of Aliphatic Amines. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Barluenga, J., Aznar, F., Liz, R., & Riveiros, C. (2002). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. The Journal of Organic Chemistry, 67(20), 7073–7079. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145–269. [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Removal from Polar Pyrazoles

Topic: Removing Palladium Impurities from Polar Pyrazole Intermediates Ticket ID: #PD-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Phase 1: Diagnostic Hub Start here to identify why your current...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Impurities from Polar Pyrazole Intermediates Ticket ID: #PD-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Phase 1: Diagnostic Hub

Start here to identify why your current purification is failing.

Q: Why is the palladium (Pd) sticking so stubbornly to my pyrazole intermediate? A: This is a coordination chemistry issue, not just a solubility issue. Pyrazoles are excellent


-donor ligands. In polar solvents (DMSO, DMF, MeOH), the pyrazole nitrogen competes effectively with standard ligands, forming stable [Pd(Pyrazole)n] complexes. Standard aqueous washes fail because the Pd-complex often shares the same solubility profile as your product.

Q: I used activated carbon, but my yield dropped significantly. Why? A: Activated carbon acts via physisorption (non-selective pore filling). Because your pyrazole is polar and likely planar, it intercalates well into the carbon pores, leading to high product loss. You need a chemisorption method (functionalized scavengers) that targets the metal specifically.

Q: How do I know if I have Soluble Pd or Colloidal Pd? A:

  • Soluble Pd (Pd(II)): Usually orange/red/yellow homogeneous solution. Requires chelating scavengers (Thiol, Thiourea).

  • Colloidal Pd (Pd(0)): Often appears as a dark grey/black haze or particulates. Requires oxidation to Pd(II) before scavenging, or high-surface-area adsorbents (Carbon) to physically trap the particles.

Phase 2: Scavenger Selection Matrix

Use this matrix to select the correct scavenger based on your solvent system and Pd species.

FeatureFunctionalized Silica (Si-Thiol/DMT) Activated Carbon Crystallization
Primary Mechanism Chemisorption (Ligand Exchange)Physisorption (Adsorption)Exclusion
Best For Soluble Pd(II) complexes; High-value APIsColloidal Pd(0); Large scale crude cleanupFinal polishing (<50 ppm start)
Polarity Tolerance Excellent (Works in MeOH, DMF, DMSO)Poor (Best in non-polar solvents)High (Solvent dependent)
Selectivity High (Binds Pd, leaves Pyrazole)Low (Binds everything)Medium (Risk of co-crystallization)
Product Loss < 5%10–30%Variable
Recommended Grade SiliaMetS® Thiol or QuadraPure™ TUDarco® KB-B or Ecosorb®N/A
Decision Logic: Selecting Your Method

Pd_Removal_Decision_Tree Start Start: Reaction Mixture (Polar Pyrazole + Pd) Check_State Analyze Pd State Start->Check_State Colloidal Colloidal Pd(0) (Dark Particulates) Check_State->Colloidal Soluble Soluble Pd(II) (Orange/Red Solution) Check_State->Soluble Oxidation Oxidize to Pd(II) (Air/Peroxide) Colloidal->Oxidation High Value Carbon Activated Carbon (High Product Loss Risk) Colloidal->Carbon Low Value/Scale Solvent_Check Check Solvent Compatibility Soluble->Solvent_Check Oxidation->Soluble Silica_Thiol Si-Thiol / Si-DMT (Best for Pyrazoles) Solvent_Check->Silica_Thiol Polar (DMF, DMSO, MeOH) Cryst Crystallization (Only if Pd < 100ppm) Solvent_Check->Cryst Final Polish Step

Caption: Decision tree for selecting the optimal Pd removal strategy based on oxidation state and solvent polarity.

Phase 3: Protocol Execution

Protocol A: The "Gold Standard" (Silica-Thiol Scavenging)

Recommended for: Polar pyrazoles in DMF, DMSO, or MeOH where product loss must be minimized.

Theory: Thiol (-SH) and Dimercaptotriazine (DMT) groups are "soft bases" according to HSAB theory. Palladium is a "soft acid." The Pyrazole nitrogen is a "borderline" base. Therefore, the Pd-S bond is thermodynamically stronger than the Pd-N (pyrazole) bond, driving the equilibrium toward the scavenger.

Step-by-Step:

  • Preparation: Dissolve the crude pyrazole intermediate in a polar solvent (MeOH, THF, or DMF). Avoid DCM if possible (slower kinetics).

  • Loading: Add Si-Thiol or Si-DMT scavenger.[1]

    • Stoichiometry: 4–10 equivalents relative to the residual Pd content (NOT the product).

    • Note: If Pd content is unknown, start with 10% w/w relative to the crude mass.

  • Incubation:

    • Temperature: Heat to 50–60°C . (Room temperature is often too slow for stable pyrazole complexes).

    • Time: Stir vigorously for 4–12 hours .

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the silica pad with a polar solvent (MeOH) to recover any adsorbed product.

  • Analysis: Test filtrate via ICP-MS. If Pd > 20 ppm, repeat with fresh scavenger.

Protocol B: The "Budget" Option (Activated Carbon)

Recommended for: Large-scale early intermediates where 10-15% yield loss is acceptable.

  • Slurry: Dissolve crude in the minimum amount of hot solvent.

  • Addition: Add Activated Carbon (e.g., Darco KB-B) at 10–20% w/w relative to the substrate.

  • Digestion: Stir at reflux for 1–2 hours.

  • Filtration: Filter hot through a Celite pad.

    • Critical: Do not let the filter cake dry out completely during filtration, or Pd may leach back out.

  • Crystallization: Allow the filtrate to cool and crystallize the product.

Phase 4: Troubleshooting Specific Failures

Issue 1: "I treated it with Si-Thiol for 12 hours, but Pd is still 500 ppm."

  • Root Cause A: Steric Bulk. If your pyrazole has bulky substituents, the Pd might be buried.

    • Fix: Switch to a scavenger with a longer linker arm (e.g., Si-Thiol vs. Si-Ethyl-Thiol) or smaller pore size.

  • Root Cause B: Oxidation State. You might have Pd(0) clusters. Thiols bind Pd(II) best.

    • Fix: Stir the reaction mixture open to air for 1 hour (or add mild oxidant) to convert Pd(0)

      
       Pd(II) before adding the scavenger.
      

Issue 2: "My product is not coming off the silica scavenger."

  • Root Cause: Non-specific binding. The polar pyrazole is hydrogen-bonding to the free silanols on the silica surface.

  • Fix: Add 1–5% Triethylamine (TEA) to your wash solvent (e.g., MeOH/TEA). This blocks the silanol sites and displaces the pyrazole without displacing the Palladium.

Issue 3: "The scavenger turned black immediately, but the solution is still colored."

  • Root Cause: Surface saturation. The outer pores blocked immediately with Pd, preventing diffusion into the core.

  • Fix: Use a "Dual-Pore" silica or increase the temperature to improve diffusion rates.

Scavenging Workflow Logic

Scavenging_Workflow Input Crude Solution (High Pd) Add_Scav Add Si-Thiol (10% w/w) Heat to 50°C Input->Add_Scav Filter Filter (0.45 µm) Add_Scav->Filter Test ICP-MS Analysis Filter->Test Pass Pd < 10 ppm Test->Pass Success Fail Pd > 10 ppm Test->Fail Failure Troubleshoot Troubleshoot: 1. Increase Temp 2. Oxidize Pd(0) 3. Switch to DMT Fail->Troubleshoot Troubleshoot->Add_Scav Retreat

Caption: Iterative workflow for functionalized silica scavenging with checkpoint logic.

References

  • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

  • ICH Q3D (R1). (2019). Guideline on Elemental Impurities. International Council for Harmonisation.[3] Link

  • Phillips, S. T., & Pohlman, A. R. (2004). Thiol-Functionalized Silica: A Highly Effective Scavenger for Palladium.[4][5] Aldrichimica Acta, 37(3). Link

Sources

Optimization

Handling hygroscopic pyrazole amine hydrochloride salts

Technical Support Center: Handling Hygroscopic Pyrazole Amine Salts Case ID: PYR-HCL-HYGRO-001 Topic: Stabilization, Handling, and Stoichiometry Correction of Pyrazole Amine Hydrochloride Salts Assigned Specialist: Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Pyrazole Amine Salts

Case ID: PYR-HCL-HYGRO-001 Topic: Stabilization, Handling, and Stoichiometry Correction of Pyrazole Amine Hydrochloride Salts Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are likely accessing this guide because your pyrazole amine hydrochloride salt—a critical intermediate for your kinase inhibitor or fragment-based screen—has transitioned from a free-flowing solid into a sticky gum or oil upon exposure to air.

This is a known physical characteristic of pyrazole salts. The pyrazolium cation forms strong hydrogen bond networks with atmospheric water, leading to rapid deliquescence. This guide provides the protocols to assess the damage, correct your stoichiometry, or remediate the material.

Module 1: Diagnosis & Assessment

"Is my salt ruined, or just wet?"

Before attempting to dry the material, you must quantify the water content. Standard gravimetric analysis is useless here because the weight fluctuates in real-time. We use Quantitative NMR (qNMR) as the primary validation tool.

Protocol: Water Content Determination via qNMR
  • Objective: Determine the effective Molecular Weight (

    
    ) of the wet salt.
    
  • Why: Karl Fischer titration consumes too much material. qNMR is non-destructive (if you recover from

    
    ) and precise.
    

Step-by-Step:

  • Solvent Selection: Use DMSO-

    
     or 
    
    
    
    . Avoid
    
    
    as moisture peaks often overlap with exchangeable protons.
  • Internal Standard (IS): Select a non-hygroscopic standard with a distinct singlet (e.g., Maleic Acid or Dimethyl Sulfone).

  • Preparation:

    • Weigh

      
       10 mg of your "wet" salt (
      
      
      
      ) directly into the NMR tube (or a vial if the salt is gummy).
    • Add a precise mass of Internal Standard (

      
      ).
      
    • Dissolve completely.[1]

  • Acquisition: Run a standard proton sequence with a relaxation delay (

    
    ) of at least 30 seconds to ensure full relaxation of water protons.
    

Data Analysis (The Correction Factor): Calculate the mass percent of the pyrazole salt (


) using the integration values:


  • 
    : Integration area
    
  • 
    : Number of protons for the integrated peak
    
  • 
    : Molecular Weight (theoretical)
    

Decision Matrix:

Purity (

)
Physical StateRecommended Action
>95%Solid/CrystallineUse as is. Store in desiccator.
80-95%Sticky SolidCalculate

and adjust stoichiometry.
<80%Oil/GumRemediation required (See Module 3).

Module 2: Handling & Weighing Strategy

"How do I weigh a substance that gains weight while I watch?"

The "Speed vs. Accuracy" trade-off is the enemy. Use the Difference Weighing technique to eliminate environmental exposure errors.

Troubleshooting Guide:

Q: The salt sticks to the spatula and the weighing paper. How do I transfer it quantitatively? A: Stop using weighing paper.

  • Tare a vial containing your reaction solvent.

  • Quickly transfer the approximate amount of "wet" salt directly into the solvent.

  • Weigh the vial again to get the exact mass added (

    
    ).
    
  • Use the

    
     from Module 1 to calculate moles:
    
    
    
    

Q: Can I use a glovebox? A: Yes, but be warned: Static electricity is often worse in gloveboxes (argon/nitrogen atmospheres are dry). Pyrazole salts are prone to "jumping." Use an antistatic gun (polonium strip) on the vial before weighing.

Module 3: Remediation & Processing

"I need to dry this out or convert it."

If your salt is too wet to handle (<80% purity), you have two paths: Azeotropic Drying (gentle) or Free-Basing (robust).

Workflow 1: Azeotropic Drying (The Toluene Method)

Vacuum ovens often fail with gums because the water is trapped deep in the lattice. Azeotropic distillation actively pulls water out.[2]

  • Dissolve: Dissolve the wet gum in anhydrous Methanol (MeOH) to ensure homogeneity.

  • Exchange: Add 10 volumes of Toluene.

  • Evaporate: Rotovap at 45°C. The MeOH evaporates first, leaving a Toluene/Water mixture.

  • Azeotrope: Toluene and water form a heteroazeotrope (bp 85°C). As you strip the toluene, it carries the water with it.

  • Repeat: Perform this 3x. The final solid should be foamy but dry.

Workflow 2: The "Salt Switch" (Free-Basing)

If the HCl salt is permanently gummy, convert it to the free base. Pyrazoles are weak bases, so this is reversible.

Protocol:

  • Partition: Dissolve the salt in water. Add DCM (Dichloromethane) or EtOAc (Ethyl Acetate).

  • Neutralize: Slowly add Saturated

    
     (aq) while stirring until pH > 8.
    
    • Note: Do not use strong NaOH; electron-deficient pyrazoles can degrade.

  • Extract: Separate the organic layer.[3] Extract aqueous layer 2x more.[2]

  • Dry: Dry organics over

    
    . Filter and concentrate.
    
  • Result: You now have the Pyrazole Free Base.

    • Option: Re-form a different salt (e.g., Oxalate or Fumarate) which may be less hygroscopic.

Visualizing the Decision Pathway

PyrazoleHandling Start Start: Pyrazole HCl Salt (Sticky/Gummy) qNMR Perform qNMR (DMSO-d6 + Internal Std) Start->qNMR CheckPurity Check Purity (Psalt) qNMR->CheckPurity UseAsIs Use As Is (Store in Desiccator) CheckPurity->UseAsIs >95% CalcMWeff Calculate Effective MW (Adjust Stoichiometry) CheckPurity->CalcMWeff 80-95% Remediate Remediation Required CheckPurity->Remediate <80% Choice Select Method Remediate->Choice Azeotrope Azeotropic Drying (MeOH -> Toluene strip) Choice->Azeotrope If product is heat stable FreeBase Free-Basing (DCM / NaHCO3 wash) Choice->FreeBase If salt is unmanageable NewSalt Optional: Form New Salt (e.g., Fumarate) FreeBase->NewSalt Improve crystallinity

Figure 1: Decision matrix for handling hygroscopic pyrazole salts. This workflow prioritizes stoichiometry correction over physical manipulation to minimize yield loss.

Frequently Asked Questions (FAQ)

Q: Why is my reaction yield >100% after using the HCl salt? A: You likely calculated the starting material based on the theoretical MW of the dry salt. If your salt contained 15% water by weight, you actually added less pyrazole than intended. This leads to an excess of the electrophile (the other reactant), which might co-elute or be calculated as "yield" if not purified properly. Always use the


.

Q: Can I use heat to dry the salt in a vacuum oven? A: Proceed with caution. While pyrazoles are generally stable, HCl salts can dissociate under high vacuum and heat (


), leading to the loss of HCl gas. You might inadvertently generate the free base or a mixed species.[4] Azeotropic drying at lower temperatures is safer.

Q: The salt turned into a hard glass after drying. How do I get it out? A: Do not scrape it; you will create static and lose material. Dissolve it in the reaction solvent (or a co-solvent like DCM) inside the flask, determine the concentration, and transfer it volumetrically.

References

  • Water Determination via qNMR

    • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.
    • Application: Protocol for using internal standards to quantify moisture in organic salts.
  • Azeotropic Drying & Solvent Properties

    • Wulf, O. (2020).
    • Application: Toluene/Water azeotrope data (bp 85°C, 20% w
  • Salt Selection & Hygroscopicity

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6][7] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Application: authoritative guide on why HCl salts are hygroscopic and how to select alternatives (e.g.
  • Pyrazole Chemistry & Basicity

    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.
    • Application: Fundamental properties of pyrazole nitrogen proton

Sources

Troubleshooting

Troubleshooting low conversion in 4-iodopyrazole cross-couplings

Role: Senior Application Scientist Subject: Resolving Low Conversion & Catalyst Deactivation in 4-Halopyrazoles Introduction: The Deceptive Substrate If you are reading this, you are likely staring at an LCMS trace showi...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Resolving Low Conversion & Catalyst Deactivation in 4-Halopyrazoles

Introduction: The Deceptive Substrate

If you are reading this, you are likely staring at an LCMS trace showing 10% product, 40% starting material, and 50% de-iodinated pyrazole. You are not alone.

4-Iodopyrazole is a "privileged" but notorious scaffold. While the C-4 position is electronically activated for oxidative addition, the pyrazole ring itself presents two distinct failure modes that standard screening kits often miss: catalyst poisoning by the free N-H and rapid protodehalogenation .

This guide moves beyond generic "add more catalyst" advice. We will isolate the mechanistic failure points and provide self-validating protocols to fix them.

Module 1: The "Free NH" Trap (Catalyst Poisoning)

The Symptom: Reaction stalls immediately (<10% conversion). Adding more catalyst does not restart it. The mixture often remains clear or turns a pale, inactive yellow rather than the active black/brown of Pd(0).

The Cause: Unprotected pyrazoles are potent ligands. The basic nitrogen (N2) or the deprotonated pyrazolate anion binds tightly to the Palladium(II) center after oxidative addition. This forms a stable "off-cycle" resting state, preventing transmetallation or amine coordination.

Troubleshooting Protocol A: The Unprotected Route

Use this if you cannot afford the step-count of protecting/deprotecting.

The Fix: You must outcompete the pyrazole nitrogen using sterically demanding ligands and specific bases.

  • Ligand Switch: Abandon PPh3 or dppf. You require bulky dialkylbiaryl phosphines (Buchwald Ligands) or sterically hindered NHCs.

    • Recommendation: XPhos or t-BuXPhos . The isopropyl/t-butyl groups create a "roof" over the Pd center, physically blocking the pyrazole nitrogen from coordinating while allowing the smaller oxidative addition to occur.

  • Base Stoichiometry: You must use >2.0 equivalents of base.

    • Eq 1: Deprotonates the pyrazole N-H (pKa ~14).

    • Eq 2: Activates the boronic acid (Suzuki) or amine (Buchwald).[1]

    • Note: If you use only 1.5 eq, the reaction will stall at 50% conversion.

Validated "Unprotected" Suzuki Protocol:

Catalyst: XPhos Pd G3 (1–2 mol%) Solvent: 1,4-Dioxane:H2O (4:1) – Water is critical for boronic acid activation. Base: K3PO4 (3.0 equiv) Temp: 80–100 °C Result: The bulky G3 precatalyst releases the active species immediately, and the phosphate buffers the system while handling the dual deprotonation requirement.

Module 2: The Iodine Paradox (Protodehalogenation)

The Symptom: The starting material (4-iodopyrazole) disappears, but the desired product is low yield.[2] A major byproduct is unsubstituted pyrazole (M-126 mass).

The Cause: The C-I bond in electron-rich 5-membered rings is weak. If the oxidative addition complex [L-Pd(II)-Ar-I] waits too long for transmetallation, it will undergo protodehalogenation . This is often driven by hydride sources (e.g., alcohols, trace impurities in amines) or reductive elimination from a hydrido-palladium species.

The Fix: Counter-intuitively, switch to 4-Bromopyrazole .

  • Why? While Iodine is generally "faster" (easier oxidative addition), it is too labile here. 4-Bromopyrazole undergoes oxidative addition slower, but the resulting Pd(II) species is more stable, allowing time for the cross-coupling cycle to complete without side reactions.

Data Comparison: 4-Iodo vs. 4-Bromo

Feature4-Iodopyrazole4-Bromopyrazole
Oxidative Addition Very Fast (Room Temp)Moderate (Requires Heat)
Dehalogenation Risk High (Major failure mode)Low
Rec.[1] Catalyst Pd(PPh3)4 (If protected)XPhos Pd G3 / Pd(dppf)Cl2
Best Use Case Negishi / SonogashiraSuzuki / Buchwald
Module 3: Buchwald-Hartwig Amination Specifics

The Symptom: C-N coupling fails completely, or you observe "reduction" of the aryl halide.

The Logic: Amination of 4-halopyrazoles is electronically difficult because the pyrazole ring is electron-rich (nucleophilic). You are trying to couple a nucleophile (amine) with an electron-rich electrophile (pyrazole). This mismatch slows reductive elimination.

Ligand Selection Matrix:

Amine ClassRecommended LigandWhy?
Primary Alkyl BrettPhos Selective for primary amines; prevents β-hydride elimination.
Secondary Cyclic RuPhos Excellent for secondary amines; bulky enough to prevent N-poisoning.
Anilines t-BuBrettPhos Higher activity for weaker nucleophiles.
General Purpose t-BuXPhos The "gold standard" for heteroaryl halides.
Visual Troubleshooting Guides
Figure 1: Diagnostic Decision Tree

Use this flow to identify your specific failure mode.

Troubleshooting Start Start: Low Conversion in 4-Iodopyrazole Coupling CheckSM Check LCMS: Is Starting Material (SM) consumed? Start->CheckSM SM_Gone Yes, SM Consumed CheckSM->SM_Gone SM_Left No, SM Remains CheckSM->SM_Left CheckByprod Identify Major Peak: Is it Pyrazole (De-iodinated)? SM_Gone->CheckByprod Dehalog Issue: Protodehalogenation Fix 1: Switch to 4-Bromopyrazole Fix 2: Use Anhydrous Solvent (Toluene) Fix 3: Increase Conc. (1M) CheckByprod->Dehalog Yes Homocoup Issue: Homocoupling Fix: Degass solvents thoroughly (O2 promotes homocoupling) CheckByprod->Homocoup No (Dimer found) CheckProt Is the Pyrazole Nitrogen Protected (SEM, THP, Me)? SM_Left->CheckProt Protected Yes, Protected CheckProt->Protected Unprotected No, Unprotected (Free NH) CheckProt->Unprotected Boronic Issue: Boronic Acid Instability (Protodeboronation) Fix: Switch to Pinacol Ester or MIDA Boronate Protected->Boronic Poison Issue: Catalyst Poisoning Fix 1: Use XPhos Pd G3 Fix 2: Use 3.0 eq Base Fix 3: Protect with THP Unprotected->Poison

Caption: Diagnostic flow for isolating catalyst poisoning vs. dehalogenation pathways.

Figure 2: The "Free NH" Poisoning Mechanism

Understanding why standard catalysts fail.

Mechanism Pd0 Active Catalyst Pd(0) OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Pd0->OxAdd 4-Iodopyrazole N_Coord Nitrogen Coordination (The Trap) OxAdd->N_Coord Free NH (Low Sterics) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Bulky Ligand (XPhos) Blocks N-Coordination Dead Inactive Complex (Stable Resting State) N_Coord->Dead Irreversible Base Base (3.0 eq) Base->N_Coord Deprotonates NH (Anion is better ligand) Base->TransMet Activates B(OH)2 Prod Product Formation TransMet->Prod

Caption: Competition between N-coordination (poisoning) and Transmetallation. Bulky ligands favor the bottom path.

Experimental Protocol: Protection Strategy

If the "unprotected" route fails, protecting the nitrogen is the most reliable solution.

Comparison of Protecting Groups for 4-Iodopyrazole:

GroupStability (Base/Pd)InstallationDeprotectionRecommendation
THP (Tetrahydropyranyl) HighEasy (DHP, acid cat.)Mild Acid (HCl/MeOH)Highest
SEM (Silyl Ethoxy Methyl) Very HighModerate (SEM-Cl, NaH)Fluoride (TBAF)High (for multi-step)
Boc (t-Butyloxycarbonyl) Low EasyAcid / ThermalAvoid (Falls off during Suzuki)
Trityl (Trt) ModerateEasyMild AcidGood for Buchwald

Standard Procedure: THP Protection of 4-Iodopyrazole

  • Dissolve 4-iodopyrazole (1.0 eq) in DCM (0.5 M).

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) and p-TsOH (0.1 eq).

  • Stir at RT for 2–4 hours (Monitor TLC).

  • Quench with sat. NaHCO3. Extract DCM.

  • Result: The N-THP group adds steric bulk that prevents catalyst poisoning and shuts down the acidic N-H pathway.

References
  • Billingsley, K. L., & Buchwald, S. L. (2007).[3] Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters.[3] Journal of the American Chemical Society, 129(11), 3358-3366.[3]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[4][5][6] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[4][5][6]

  • Krajcovicova, S., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.[7] [7]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Comparative NMR Profiling of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine

Topic: 1H NMR Spectrum Analysis of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Application Context

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors (e.g., BTK, JAK) and high-affinity ligands.[1] Its structural integrity relies on three specific features: the regiochemistry of the N-methyl group, the presence of the iodine handle at C4 for cross-coupling (Suzuki/Sonogashira), and the integrity of the primary amine at C5.

This guide provides a technical comparison of the target molecule against its two most common synthetic impurities: the non-iodinated precursor (1-methyl-1H-pyrazol-5-yl)methanamine and the regioisomeric impurity (4-iodo-1-methyl-1H-pyrazol-3-yl)methanamine.[1]

Structural Logic & Assignment Strategy

To unambiguously identify the target, we must isolate specific spectral signatures.[1] The pyrazole ring protons are the primary diagnostic tools.

Target Structure:

  • Position 1: N-Methyl (

    
    )[1][2]
    
  • Position 3: Aromatic Proton (

    
    )[1][2]
    
  • Position 4: Iodine (

    
    ) – Silent in 1H NMR, but affects H-3 shift.[1]
    
  • Position 5: Methanamine (

    
    )[1]
    
Visualizing the Assignment Logic

NMR_Assignment_Logic Target (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine H3 H-3 Proton (Diagnostic Singlet) Target->H3 ~7.4 - 7.6 ppm NMe N-Methyl (Sterically Compressed) Target->NMe ~3.7 - 3.9 ppm CH2 Benzylic-like CH2 (Broadened by NH2) Target->CH2 ~3.8 - 4.0 ppm Absence_of_Coupling Absence_of_Coupling H3->Absence_of_Coupling Indicates I at C4 NOE_Signal NOE_Signal NMe->NOE_Signal Spatial prox. to CH2

Figure 1: Diagnostic logic flow for assigning the 1H NMR spectrum of the target compound.[1]

Comparative Analysis: Target vs. Alternatives

This section compares the target spectrum with its critical alternatives (impurities).

Comparison A: Target vs. Non-Iodinated Precursor

Context: The most common failure mode in synthesis is incomplete iodination.

FeatureTarget (4-Iodo) Precursor (Non-Iodinated) Diagnostic Note
H-4 Signal Absent Present (~6.2 ppm, doublet)The disappearance of the H-4 signal is the primary confirmation of iodination.[1]
H-3 Multiplicity Singlet (s) Doublet (d,

Hz)
In the precursor, H-3 couples with H-4.[1] Iodine substitution decouples H-3.[1]
H-3 Shift ~7.45 ppm~7.35 ppmIodine exerts a heavy-atom effect; slight deshielding is often observed due to steric compression.[1]
Comparison B: Target (1,5-isomer) vs. Regioisomer (1,3-isomer)

Context: Methylation of the pyrazole ring often yields a mixture of 1,5- and 1,3-isomers.[1] Distinguishing them is critical for structure-activity relationship (SAR) studies.[1]

FeatureTarget (1,5-Substituted) Alternative (1,3-Substituted) Mechanistic Insight
N-Me Shift ~3.85 ppm ~3.75 ppmIn the 1,5-isomer, the N-Me is spatially crowded by the C5-methanamine, causing a downfield shift.[1]
NOE Correlation Strong NOE between N-Me and

No NOE between N-Me and

Definitive Proof: In the 1,5-isomer, the methyl and methylene groups are adjacent.[1]
C13 NMR (C5/C3) C5 is shielded by N-MeC3 is less affectedC13 NMR provides secondary validation if NOE is ambiguous.[1]
Detailed Spectral Data (Reference Table)

Solvent: DMSO-


 (Recommended for observing exchangeable 

protons and solubility).[1] Frequency: 400 MHz or higher.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes

(Amine)
1.8 – 2.5 (Free Base)8.0 – 8.5 (HCl Salt)Broad Singlet2H-Highly dependent on concentration, water content, and salt form.[1]

(Methylene)
3.75 – 3.85Singlet2H-May appear as a doublet if

exchange is slow (rare in DMSO).

(Methyl)
3.80 – 3.90Singlet3H-Distinctive sharp singlet.[1]

(Aromatic)
7.40 – 7.55Singlet1H-The only aromatic proton.[1] Sharp singlet confirms C4 substitution.

Technical Note: If the sample is the Hydrochloride salt , the amine protons will appear as a broad hump around 8.0–8.5 ppm, and the water peak in DMSO will be shifted downfield.[1] The Free Base is preferred for clean structural characterization.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and avoid artifacts (such as rotamers or exchange broadening), follow this standardized workflow.

Workflow Diagram

Experimental_Protocol Prep 1. Sample Prep 5-10 mg in 0.6 mL DMSO-d6 Add 2. Additive (Optional) Add 1 drop D2O Prep->Add If NH2 unclear Acq 3. Acquisition ns=16, d1=2.0s Prep->Acq Standard Add->Acq D2O Exchange Process 4. Processing LB=0.3 Hz, Phase, Baseline Acq->Process

Figure 2: Step-by-step NMR acquisition workflow.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-

    
      (99.9% D) rather than 
    
    
    
    .[1]
    • Reasoning: The amine group interacts with

      
      , often leading to extreme broadening or disappearance of the signal. DMSO stabilizes the hydrogen bonding, making the 
      
      
      
      visible.[1]
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Warning: Over-concentration (>20 mg) can cause stacking interactions in planar heterocycles, shifting aromatic peaks upfield.[1]

  • Shimming: Ensure linewidth of the residual DMSO pentet is <1.0 Hz.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°[1]

    • Relaxation Delay (

      
      ): Minimum 2.0 seconds . (Methyl groups have long 
      
      
      
      relaxation times; short delays reduce integration accuracy).
    • Scans (

      
      ): 16 to 64.
      
  • D2O Shake (Validation):

    • After the initial scan, add 1 drop of

      
       to the tube and shake.
      
    • Result: The signal at ~2.0 ppm (or ~8.0 ppm for salt) should disappear. This confirms the assignment of the exchangeable amine protons.

References
  • Alkorta, I. et al. (2021).[1] "A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations." Structural Chemistry.

  • Reich, H. J. (2024).[1] "Structure Determination Using NMR: Chemical Shifts of Heterocycles." University of Wisconsin-Madison Chemistry.[1]

  • Claramunt, R. M. et al. (2006).[1] "The effect of the N-substituent on the 13C NMR chemical shifts of pyrazoles." Magnetic Resonance in Chemistry.

  • PubChem. (2025). "Compound Summary: (4-iodo-1-methyl-1h-pyrazol-5-yl)methanamine." National Library of Medicine.

Disclaimer: The chemical shifts provided are based on comparative analysis of structurally validated analogs and theoretical prediction models standard in medicinal chemistry. Actual values may vary slightly (±0.1 ppm) depending on concentration, temperature, and trace acid/base presence.[1]

Sources

Comparative

LC-MS/MS Characterization Guide: Iodinated Pyrazole Amines vs. Halogenated Analogs

Executive Summary: The "Iodine Paradox" in Mass Spectrometry In drug development, pyrazole amines are ubiquitous scaffolds, often halogenated to modulate metabolic stability and potency. While chlorinated and brominated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Iodine Paradox" in Mass Spectrometry

In drug development, pyrazole amines are ubiquitous scaffolds, often halogenated to modulate metabolic stability and potency. While chlorinated and brominated analogs offer distinct isotopic fingerprints that simplify identification, iodinated pyrazole amines present a unique analytical challenge. They lack a tell-tale isotopic pattern and possess a labile Carbon-Iodine (C-I) bond that complicates spectral interpretation due to in-source fragmentation.

This guide objectively compares the LC-MS/MS performance and fragmentation characteristics of iodinated pyrazole amines against their brominated and chlorinated counterparts. It provides a self-validating workflow to distinguish these compounds using Energy-Resolved Mass Spectrometry (ER-MS).

Comparative Analysis: Iodinated vs. Brominated/Chlorinated Scaffolds

The following table summarizes the core "performance" differences of these halogenated scaffolds in an LC-MS environment.

Table 1: Analytical Performance Matrix of Halogenated Pyrazoles
FeatureIodinated Pyrazole (The Focus) Brominated Pyrazole (Alternative) Chlorinated Pyrazole (Alternative)
Isotopic Pattern Monoisotopic (Single peak at M+H)1:1 Doublet (M, M+2)3:1 Doublet (M, M+2)
Identification Difficulty High (Requires MS/MS confirmation)Low (Visual confirmation via isotopes)Low (Visual confirmation via isotopes)
C-X Bond Strength Weak (~57 kcal/mol) Medium (~68 kcal/mol)Strong (~81 kcal/mol)
In-Source Fragmentation High Risk (Frequent loss of I• before MS2)Moderate RiskLow Risk
Dominant Neutral Loss -127 Da (I•) or -128 Da (HI)-79/81 Da (Br•)-35/37 Da (Cl•)
Ionization Efficiency (ESI+) High (Polarizable, often enhances signal)ModerateModerate
Deep Dive: The C-I Bond Lability

The defining characteristic of the iodinated pyrazole is the weakness of the C-I bond. In Collision-Induced Dissociation (CID), the loss of the iodine radical (I•) is often the base peak at very low collision energies.

  • Implication: If source temperatures or declustering potentials are set too high, the molecular ion

    
     may disappear entirely, leaving only the de-iodinated fragment 
    
    
    
    . This can lead to false negatives in molecular weight confirmation.

Fragmentation Mechanics: The Iodinated Pyrazole Pathway

Understanding the specific fragmentation logic is crucial for distinguishing the iodinated scaffold from isobaric interferences.

Mechanistic Pathway
  • Protonation: Occurs on the exocyclic amine or the pyrazole ring nitrogen (

    
    ).
    
  • Primary Cleavage (The "Soft" Spot): Homolytic cleavage of the C-I bond. This is favored over ring opening due to the low Bond Dissociation Energy (BDE).

  • Secondary Cleavage (Ring Disassembly): Once the halogen is lost, the pyrazole ring typically undergoes Retro-Diels-Alder (RDA) type cleavage or loss of HCN/CH3CN.

Visualization of Signaling Pathway

The following diagram illustrates the competitive fragmentation pathways between Iodine loss and Ring cleavage.

FragmentationPathway Parent Protonated Parent [M+H]+ RadicalInter Radical Cation [M+H - I•]+ Parent->RadicalInter Low CE (Homolytic C-I Cleavage) NeutralLoss Neutral Loss (Iodine Radical, 127 Da) RingOpen Ring Cleavage [M+H - HCN]+ Parent->RingOpen High CE (Rare for Iodinated) FragmentFinal Terminal Amine Fragment (Diagnostic) RadicalInter->FragmentFinal Loss of HCN/CH3CN

Caption: Figure 1. Dominant fragmentation pathway of iodinated pyrazole amines. Note the preferential loss of Iodine (Red path) prior to ring degradation.

Experimental Protocol: Self-Validating Identification Workflow

To ensure high-confidence identification of iodinated pyrazoles, do not rely on a single scan. Use this Energy-Resolved workflow.

Materials & Setup
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer (e.g., Agilent 6500 series or Sciex Triple Quad).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology

Step 1: The "Soft" Source Check (Preventing In-Source Decay)

  • Action: Lower the Fragmentor Voltage (or Declustering Potential) to < 80V. Lower Source Temp to < 300°C.

  • Validation: Inject the standard. If the spectrum shows a dominant peak at

    
     rather than 
    
    
    
    , your source energy is too high. Adjust until the intact
    
    
    is the base peak.

Step 2: Energy-Resolved MS/MS (ER-MS) Instead of a single collision energy (CE), acquire spectra at three distinct levels to map the stability profile.

CE LevelTarget OutcomeDiagnostic Value
Low (10-15 eV) Intact Parent

Confirms MW; proves Iodine is attached.
Med (25-35 eV) Loss of Iodine

The "Smoking Gun." Dominant loss of 127 Da confirms Iodine presence (vs. 79/81 for Br).
High (>50 eV) Ring FragmentsStructural elucidation of the pyrazole core (Loss of HCN, etc.).

Step 3: The "Mass Defect" Filter (Data Processing)

  • Logic: Iodine has a significant negative mass defect (126.9044 Da).

  • Action: Filter your peak list for ions with mass defects lower than typical organic amines. This distinguishes Iodinated compounds from non-halogenated isobaric impurities.

Decision Tree for Halogen Assignment

Use this logic flow to classify unknown pyrazole derivatives based on MS data.

DecisionTree Start Unknown Peak Detected (M+H) IsotopeCheck Check Isotope Pattern (M, M+2) Start->IsotopeCheck Doublet11 1:1 Doublet? IsotopeCheck->Doublet11 Doublet31 3:1 Doublet? IsotopeCheck->Doublet31 SinglePeak Single Peak (Monoisotopic)? IsotopeCheck->SinglePeak Bromine Brominated (Confirm with -79/81 loss) Doublet11->Bromine Chlorine Chlorinated (Confirm with -35/37 loss) Doublet31->Chlorine IodineCheck Run MS/MS (Med Energy) SinglePeak->IodineCheck Loss127 Neutral Loss = 127 Da? IodineCheck->Loss127 ConfirmedI CONFIRMED: Iodinated Pyrazole Loss127->ConfirmedI Yes NotI Other Modification (e.g., Nitro, Alkyl) Loss127->NotI No

Caption: Figure 2. Logical workflow for distinguishing Iodinated pyrazoles from Cl/Br analogs using MS1 and MS2 data.

Conclusion

While brominated and chlorinated pyrazoles offer "easy" identification via isotopic clusters, iodinated pyrazole amines offer superior sensitivity and unique fragmentation behavior. The lack of an isotopic fingerprint is compensated by the highly characteristic loss of the iodine radical (127 Da) .

By utilizing the Energy-Resolved MS/MS protocol outlined above, researchers can turn the "weakness" of the C-I bond into a definitive diagnostic tool, ensuring accurate characterization of these critical drug scaffolds.

References

  • Santos, L. et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns & Halogen Isotopes. Available at: [Link]

  • Metware Bio. (2023). Ion Formation and Organic Fragmentation in LCMS: Amines and Heterocycles. Available at: [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Available at: [Link]

Validation

Reactivity Comparison: 4-Iodo vs. 4-Bromo Pyrazole-5-methanamine

Executive Summary: The Halogen Advantage In the high-stakes optimization of kinase inhibitors and fragment-based drug discovery, the choice between 4-iodo-1H-pyrazole-5-methanamine (4-I-PMA) and 4-bromo-1H-pyrazole-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the high-stakes optimization of kinase inhibitors and fragment-based drug discovery, the choice between 4-iodo-1H-pyrazole-5-methanamine (4-I-PMA) and 4-bromo-1H-pyrazole-5-methanamine (4-Br-PMA) is rarely a matter of simple substitution. It is a strategic decision dictating synthetic efficiency, orthogonality, and yield.[1]

While the 4-bromo variant is often favored for cost and stability, the 4-iodo scaffold offers superior reactivity in palladium-catalyzed cross-couplings and lithium-halogen exchange, often enabling transformations at room temperature that would otherwise require forcing conditions (and subsequent decomposition) for the bromide.

This guide provides a technical breakdown of their reactivity profiles, grounded in bond dissociation energies (BDE) and mechanistic kinetics, to assist medicinal chemists in selecting the optimal building block.[1]

Chemical Properties & Mechanistic Basis

The distinct reactivity profiles of these two scaffolds stem directly from the carbon-halogen bond strength and the electronic influence of the pyrazole ring.[1]

Bond Dissociation Energy (BDE) & Kinetics

The oxidative addition of the aryl halide to the Pd(0) species is typically the rate-determining step (RDS) in cross-coupling reactions for electron-rich heterocycles.

Feature4-Iodo-pyrazole-5-methanamine4-Bromo-pyrazole-5-methanamineImpact on Protocol
C-X Bond Energy ~65 kcal/mol (272 kJ/mol)~81 kcal/mol (339 kJ/mol)Iodide reacts ~10³ faster in oxidative addition.
C-X Bond Length 2.09 Å1.89 ÅLonger C-I bond is more accessible to bulky ligands.[1]
Polarizability High (Soft electrophile)ModerateIodide is more susceptible to Li-halogen exchange.
Leaving Group Ability Excellent (

of HI

-10)
Good (

of HBr

-9)
Iodide leaves readily, facilitating lower catalyst loading.
The "Methanamine Trap" (Critical Insight)

Both scaffolds possess a primary amine at the C5-position. Do not attempt metal-catalyzed couplings on the free amine species.

  • Problem: The primary amine (

    
    ) and the pyrazole 
    
    
    
    can chelate Pd(II) intermediates, forming stable "palladacycles" that arrest the catalytic cycle (Catalyst Poisoning).
  • Solution: Both 4-I and 4-Br variants must be

    
    -protected (e.g., Boc, Cbz, or Phthalimide) before coupling.
    

Reactivity Profile: Experimental Comparison

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 4-iodo variant allows for "ligand-free" or mild conditions, preserving sensitive functional groups on the coupling partner.

  • 4-Iodo-PMA:

    • Conditions: Pd(OAc)₂,

      
      , EtOH/H₂O, Room Temperature to 40°C.[1]
      
    • Yield: Typically 85–95%.[1]

    • Advantage: Reacts before other aryl chlorides or bromides present in the molecule (Orthogonality).[1]

  • 4-Bromo-PMA:

    • Conditions: Requires bulky, electron-rich ligands (e.g., XPhos, SPhos) and heating (80–100°C).

    • Yield: Typically 60–75%.[1]

    • Risk: Higher temperatures promote proto-dehalogenation (reduction of C-Br to C-H) and side reactions with the amine protecting group.

Lithium-Halogen Exchange

For generating the C4-anion (nucleophile):

  • 4-Iodo-PMA: Rapid exchange with

    
    -PrMgCl or 
    
    
    
    -BuLi at -78°C. Highly selective.
  • 4-Bromo-PMA: Sluggish exchange. Often requires higher temperatures (-40°C), which risks deprotonating the protected amine or the pyrazole NH, leading to complex mixtures.

Visualizing the Reactivity Landscape

The following diagram illustrates the decision matrix for selecting between the Iodo and Bromo scaffolds based on reaction requirements.

ReactivityComparison Start Target: C4-Functionalized Pyrazole Choice Select Halogen Scaffold Start->Choice Iodo 4-Iodo-PMA (Weak C-X Bond) Choice->Iodo Sensitive Substrates Low Temp Required Bromo 4-Bromo-PMA (Stronger C-X Bond) Choice->Bromo Cost Sensitive Robust Substrates Iodo_Cond Mild Conditions (RT, Weak Base, Ligand-free) Iodo->Iodo_Cond OxAdd Oxidative Addition Rate: I >> Br Iodo->OxAdd Bromo_Cond Forcing Conditions (>80°C, SPhos/XPhos) Bromo->Bromo_Cond Bromo->OxAdd Iodo_Result High Yield (>90%) Orthogonal to Ar-Cl/Ar-Br Iodo_Cond->Iodo_Result Bromo_Result Moderate Yield (60-75%) Risk of Proto-dehalogenation Bromo_Cond->Bromo_Result

Figure 1: Decision tree for scaffold selection based on reaction severity and yield requirements.

Validated Experimental Protocol

Objective: Suzuki Coupling of 4-Halo-pyrazole-5-methanamine (N-Boc protected) with Phenylboronic Acid.

Step 1: Substrate Protection (Mandatory)

Before coupling, convert 4-halo-pyrazole-5-methanamine to tert-butyl ((4-halo-1H-pyrazol-5-yl)methyl)carbamate.

  • Suspend 4-halo-amine (1.0 eq) in DCM.

  • Add

    
     (2.5 eq) and 
    
    
    
    (1.1 eq).[1] Stir at RT for 4h.[1]
  • Wash with water, dry (

    
    ), and concentrate.[1]
    
Step 2: Comparative Coupling Protocol
ParameterProtocol A (4-Iodo Scaffold) Protocol B (4-Bromo Scaffold)
Catalyst

(3 mol%)

(2 mol%) + XPhos (4 mol%)
Base

(2.0 eq, aq.)

(3.0 eq, solid)
Solvent DME / Water (3:1)1,4-Dioxane (anhydrous)
Temperature 45°C 90°C
Time 2 Hours16 Hours
Workup Dilute w/ EtOAc, wash brine.Filter through Celite, conc., col.[1] chrom.
Typical Yield 92% 71%

Scientist's Note: If your target molecule contains another bromine or chlorine atom, you must use Protocol A (4-Iodo). The 4-Iodo bond will react selectively at 45°C, leaving the other halogens intact for subsequent functionalization.

References

  • Regioselective Synthesis and Cross-Coupling of 4-Iodopyrazoles Source: National Institutes of Health (PMC) Citation:Beilstein J. Org.[1] Chem., 2025.[1][2][3][4] "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." (Representative URL)

  • Bond Dissociation Energies in Heterocycles Source: Chemistry LibreTexts / Wikipedia Data Context: Comparative bond strength data (C-I vs C-Br) confirming the kinetic advantage of iodo-species in oxidative addition.

  • Suzuki-Miyaura Coupling Kinetics Source: MDPI Molecules Citation: "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction."

  • Safety and Handling of 4-Iodopyrazoles Source: BenchChem / PubChem Context: Safety data sheets and handling protocols for 4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine.

Sources

Comparative

A Comparative Guide to HPLC Method Development for 1-methyl-4-iodopyrazole Derivatives

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-methyl-4-iodopyrazole derivatives. As crucial intermediates in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-methyl-4-iodopyrazole derivatives. As crucial intermediates in pharmaceutical synthesis, the purity and accurate quantification of these compounds are paramount to ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs).[1] We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, explaining the rationale behind experimental choices to empower researchers in developing robust, reliable, and validated analytical methods.

The inherent chemical nature of pyrazole derivatives—containing basic nitrogen atoms—presents specific challenges in reversed-phase chromatography. The most common of these is the potential for undesirable secondary interactions with the silica-based stationary phase, which can lead to poor peak shape, specifically peak tailing.[2][3] This phenomenon occurs when basic functional groups interact with acidic residual silanol groups on the column packing, causing a portion of the analyte molecules to be retained longer than the main peak band, resulting in asymmetry.[4][5] Such distortions compromise both the accuracy of integration and the resolution between closely eluting peaks.[5]

This guide will compare two distinct reversed-phase HPLC methodologies: a foundational method using a standard C18 stationary phase and an optimized method employing a phenyl-bonded phase to mitigate common analytical issues and enhance selectivity.

Methodology Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The choice of stationary phase is the most powerful tool for manipulating selectivity in an HPLC separation.[6] While the C18 (octadecyl) column is the workhorse of reversed-phase chromatography, utilized in approximately 75% of all HPLC methods, alternative chemistries can offer significant advantages for challenging separations.[7]

Method A: The Universal Standard - C18 Reversed-Phase

The C18 stationary phase separates analytes primarily based on hydrophobic interactions.[8][9] Non-polar compounds interact more strongly with the non-polar C18 alkyl chains and are retained longer, while more polar compounds elute earlier with the polar mobile phase.[10] For pyrazole derivatives, a C18 column provides a reliable starting point for method development.

Causality of Experimental Choices:

  • Stationary Phase: A C18-bonded silica phase is chosen for its versatility and extensive characterization in separating a wide range of moderately polar to non-polar compounds.[11]

  • Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard for reversed-phase HPLC.[12] Acetonitrile is often preferred for its lower viscosity, which results in lower backpressure, and its favorable UV cutoff, allowing for detection at lower wavelengths.[13][14]

  • Mobile Phase Modifier: The addition of an acid, such as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA), is critical.[15][16] This serves two primary purposes:

    • It protonates the basic nitrogen atoms on the pyrazole ring, ensuring a single, consistent ionic state for the analyte.

    • It lowers the mobile phase pH (typically to pH 2-3), which suppresses the ionization of residual silanol groups (Si-OH) on the silica surface to their anionic form (Si-O-).[3][17] This minimizes the secondary ionic interactions that cause peak tailing.[4][5]

Method B: Enhanced Selectivity - The Phenyl-Hexyl Approach

A phenyl-bonded stationary phase offers a different, complementary separation mechanism to the standard C18. While it is also hydrophobic, the phenyl rings introduce the potential for π-π interactions with aromatic or heteroaromatic analytes, such as the pyrazole ring system.[6][18] This alternate selectivity can be exploited to improve the resolution of closely related compounds, such as positional isomers or impurities with minor structural differences.[19]

Causality of Experimental Choices:

  • Stationary Phase: A Phenyl-Hexyl phase is selected to introduce an orthogonal separation mechanism (π-π interactions) to the hydrophobic interactions that dominate on a C18 phase. This can be particularly effective for separating aromatic isomers.[20][21]

  • Mobile Phase: Acetonitrile is again a suitable organic modifier. However, some studies suggest that methanol can be a more effective solvent for enhancing the unique π-π selectivity of phenyl phases.[18]

  • Buffered Mobile Phase: Instead of a simple acid modifier, this method employs a phosphate buffer to maintain a constant, precise pH. Operating at a stable pH that is at least 1.5-2 units away from the analyte's pKa ensures consistent retention times and peak shapes.[13] A pH of 3.0 is chosen to remain in the acidic range that suppresses silanol activity while providing robust pH control.[3] Phosphate buffers are well-suited for UV detection due to their low UV cutoff.[13]

Visualizing the Method Development Workflow

The process of developing and validating an HPLC method follows a logical progression from initial screening to final validation, as outlined in the workflow below. This process ensures the final method is suitable for its intended purpose, adhering to guidelines set by the International Council for Harmonisation (ICH).[22][23]

MethodDevelopmentWorkflow cluster_Dev Phase 1: Development cluster_Val Phase 2: Validation (ICH Q2(R1)) cluster_Routine Phase 3: Routine Use Analyte Analyte Characterization (pKa, Solubility, UV λmax) Screening Initial Screening (Column & Mobile Phase) Analyte->Screening Input Optimization Method Optimization (Gradient, pH, Temp) Screening->Optimization Refine Specificity Specificity Optimization->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Implement Analysis Sample Analysis SST->Analysis

HPLC Method Development & Validation Workflow

Comparative Performance Data

The following tables summarize hypothetical performance data for the separation of a 1-methyl-4-iodopyrazole derivative from a key potential impurity (e.g., a de-iodinated analogue). This data illustrates the expected outcomes from each method.

Table 1: Chromatographic Conditions

ParameterMethod A: C18 Reversed-PhaseMethod B: Phenyl-Hexyl
Column C18, 150 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water20 mM Potassium Phosphate, pH 3.0
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile
Gradient 10-90% B in 15 min10-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 230 nmUV at 230 nm
Injection Vol. 10 µL10 µL

Table 2: Performance Comparison

ParameterAnalyteMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (tR), min Impurity8.529.15
Analyte9.1410.21
Resolution (Rs) Impurity / Analyte1.85 3.12
Tailing Factor (Tf) Impurity1.451.15
Analyte1.51 1.10
Theoretical Plates (N) Analyte8,90012,500

Analysis of Results: The data clearly demonstrates the superiority of Method B for this specific separation. While Method A provides an acceptable resolution (Rs > 1.5), the peak shapes are suboptimal, with tailing factors significantly above the ideal value of 1.0.[4] This indicates persistent secondary silanol interactions. Method B, by contrast, yields much more symmetrical peaks (Tf ≈ 1.1) and a marked improvement in resolution (Rs = 3.12).[17] The higher theoretical plate count for the analyte peak in Method B also confirms a more efficient separation, resulting in sharper peaks.

Detailed Experimental Protocols

Adherence to a precise protocol is essential for reproducibility.

Protocol 1: Method A - C18 with TFA Modifier
  • Mobile Phase A Preparation (0.1% TFA in Water):

    • Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B Preparation (0.1% TFA in Acetonitrile):

    • Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and degas.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the 1-methyl-4-iodopyrazole derivative standard.

    • Dissolve in and dilute to 100 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC System Setup and Run:

    • Equilibrate the C18 column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector wavelength to 230 nm.

    • Inject 10 µL of the sample and run the gradient method as defined in Table 1.

Protocol 2: Method B - Phenyl-Hexyl with Phosphate Buffer
  • Mobile Phase A Preparation (20 mM KH2PO4, pH 3.0):

    • Weigh 2.72 g of potassium phosphate monobasic (KH2PO4) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas.

  • Mobile Phase B Preparation (Acetonitrile):

    • Use HPLC-grade acetonitrile directly. Degas before use.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the 1-methyl-4-iodopyrazole derivative standard.

    • Dissolve in and dilute to 100 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC System Setup and Run:

    • Equilibrate the Phenyl-Hexyl column with the initial mobile phase conditions (10% B) for at least 30 minutes.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector wavelength to 230 nm.

    • Inject 10 µL of the sample and run the gradient method as defined in Table 1.

Visualizing Separation Mechanisms

The different retention mechanisms of the two stationary phases are key to their performance differences.

SeparationMechanisms cluster_C18 Method A: C18 Phase cluster_Phenyl Method B: Phenyl-Hexyl Phase C18 C18 Particle Si-(CH2)17-CH3 Analyte_C18 Analyte Analyte_C18->C18:f0 Interaction_C18 Hydrophobic Interaction Phenyl Phenyl-Hexyl Particle Si-(CH2)6-Ph Analyte_Phenyl Analyte Analyte_Phenyl->Phenyl:f0 Analyte_Phenyl->Phenyl:f0   Interaction_Phenyl1 Hydrophobic Interaction Interaction_Phenyl2 π-π Interaction

Primary Separation Mechanisms on C18 vs. Phenyl-Hexyl Phases

Conclusion and Recommendations

For the analysis of 1-methyl-4-iodopyrazole derivatives, a standard C18 column with an acidified mobile phase provides a viable, but often suboptimal, starting point. The prevalence of peak tailing due to secondary silanol interactions is a significant drawback that can compromise method accuracy and precision.

This guide demonstrates that a method employing a Phenyl-Hexyl stationary phase with a buffered mobile phase (Method B) offers a superior alternative. The combination of hydrophobic and π-π interaction mechanisms provides enhanced selectivity, leading to significantly better resolution of the main analyte from critical impurities. Furthermore, the use of a pH-controlled buffer effectively mitigates peak tailing, resulting in more efficient, symmetrical peaks and ultimately, a more robust and reliable analytical method.

For researchers and drug development professionals, it is recommended to screen alternative stationary phase chemistries, such as phenyl- or polar-embedded phases, early in the method development process for nitrogen-containing heterocyclic compounds. While the C18 column is an indispensable tool, leveraging alternate selectivities is key to developing highly robust and accurate HPLC methods for challenging pharmaceutical intermediates. All developed methods must subsequently be fully validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose in a regulated environment.[22][24][25][26]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 1(4), 170-175. [Link]

  • R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography.
  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Waters Corporation. (n.d.). HPLC Separation Modes.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chromatography Forum. (2017, December 14). separation of positional isomers.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13, 674.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from Research Journal of Pharmacy and Technology.
  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 730-741.
  • Benchchem. (2025). Purity Analysis of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Technical Guide.
  • SIELC Technologies. (2018, May 16). 4-Iodopyrazole.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • BLDpharm. (n.d.). 75092-25-0|Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.
  • YIC. (n.d.). A Validated Reverse Phase Hplc Method For The. Retrieved from .

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • National Center for Biotechnology Information. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • Sigma-Aldrich. (n.d.). 4-Iodo-1-methyl-1H-pyrazole 97 39806-90-1.

Sources

Safety & Regulatory Compliance

Safety

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine proper disposal procedures

Part 1: Executive Safety & Action Card Immediate Action Required: If this chemical has been spilled or requires immediate disposal, consult this summary before proceeding. Parameter Critical Data Chemical Name (4-Iodo-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Action Card

Immediate Action Required: If this chemical has been spilled or requires immediate disposal, consult this summary before proceeding.

Parameter Critical Data
Chemical Name (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine
CAS Number 113844-93-6
Physical State Solid (Powder/Crystalline)
Primary Hazard Irritant / Harmful (Skin, Eye, Respiratory).[1][2] Halogenated .
Waste Stream Halogenated Organic Waste (Due to Iodine content).
Storage Keep cold (2-8°C), protect from light (Amber vial), under inert gas.
Incompatibility Strong oxidizing agents, Acid chlorides, Acid anhydrides.

Part 2: Chemical Profile & Hazard Identification[4][5][6]

Structural Analysis & Disposal Implications

Effective disposal requires understanding the molecule's functional groups and their reactivity profile.

  • Iodo-Substituent (C–I Bond): The presence of the iodine atom at the 4-position mandates that this compound be classified as Halogenated Waste .[1] Incineration of halogenated compounds requires specific high-temperature protocols to prevent the formation of toxic byproducts (though iodine is less prone to dioxin formation than chlorine, it is legally and environmentally categorized similarly in waste streams).

  • Primary Amine (-NH₂): The methanamine tail renders the compound basic. It can form salts with acids. In waste streams, it must not be mixed with concentrated oxidizing acids (e.g., Nitric Acid) to avoid exothermic decomposition or gas evolution.

  • Pyrazole Ring: A nitrogen-rich heterocycle. While generally stable, it contributes to the nitrogen load in incineration, necessitating scrubbers for NOx gases.

GHS Classification (Inferred from Analogs)

Based on structural analogs (e.g., 4-iodo-1-methyl-1H-pyrazole), treat with the following precautions:

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][5][6]

  • H335: May cause respiratory irritation.[4][5][7]

Part 3: Personal Protective Equipment (PPE)

Before handling waste containers or cleaning spills, the following PPE is mandatory :

  • Hand Protection: Nitrile rubber gloves (Minimum thickness: 0.11 mm). Breakthrough time > 480 min.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1 compliant). Face shield recommended if handling large liquid volumes.

  • Body Protection: Lab coat (cotton/polyester blend) with long sleeves.

  • Respiratory Protection: If dust formation is possible (e.g., sweeping a spill), use a NIOSH-approved N95 respirator or P100 filter.[1]

Part 4: Step-by-Step Disposal Procedures

Scenario A: Routine Solid Waste Disposal

For expired or excess solid reagent.

  • Segregation: Do not mix with non-halogenated solids or general trash.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine".[1][8]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Special Note: Write "Contains Halogens (Iodine)".

  • Transfer: Transfer the solid carefully to the container. If the original vial is small (<10 mL), place the entire vial into the waste container.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Scenario B: Liquid Waste (Reaction Mixtures)

For reaction byproducts or mother liquors containing the compound.

  • pH Check: Ensure the solution is neutral or slightly basic. If acidic, neutralize slowly to pH 6-8 to prevent acid-amine salt precipitation or heat generation in the waste drum.[1]

  • Stream Selection: Pour into the Halogenated Organic Solvent carboy.

    • Critical: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Iodo-compound classifies the entire mixture as Halogenated Waste.

  • Log Entry: Record the volume and estimated concentration on the waste container's log sheet.

Scenario C: Spill Cleanup Protocol

Immediate response for benchtop spills.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs Liquid) Start->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE IsSolid Is it Solid? PPE->IsSolid SolidAction Cover with wet paper towel to prevent dust IsSolid->SolidAction Yes LiquidAction Cover with absorbent pads or vermiculite IsSolid->LiquidAction No Collect Sweep/Scoop into Disposal Bag SolidAction->Collect LiquidAction->Collect Clean Wipe surface with Soap & Water Collect->Clean Dispose Tag as Hazardous Waste (Halogenated) Clean->Dispose

Figure 1: Decision logic for immediate spill response.

Part 5: Waste Stream Classification & Regulatory Compliance

RCRA Considerations (USA)

While this specific CAS is not explicitly "P" or "U" listed by the EPA, it must be managed as hazardous waste based on Generator Knowledge of its properties.

  • Waste Code: Not applicable (Non-listed).

  • Characteristic Flags:

    • D001 (Ignitable): No (unless in flammable solvent).

    • D002 (Corrosive): Possible if pH > 12.5 (unlikely for solid, check solutions).

    • D003 (Reactive): No.

  • Best Practice: Manage as "Hazardous Waste - Toxic/Irritant" .

Halogenated vs. Non-Halogenated Segregation

The distinction is vital for the destruction facility.

FeatureHalogenated StreamNon-Halogenated Stream
Criteria Contains F, Cl, Br, or I Contains only C, H, O, N
Disposal Method High-Temp Incineration (>1100°C)Fuel Blending / Incineration
Cost HigherLower
Placement for this Chemical REQUIRED FORBIDDEN

Why? Burning iodinated compounds at lower temperatures (fuel blending) can release elemental iodine (


) or hydrogen iodide (

) gas, which are corrosive to incinerator scrubbers and harmful to the environment.

Part 6: Visualized Workflow for Laboratory Waste

WasteSegregation Input (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine Waste Generated StateCheck Physical State? Input->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath FinalDest Halogenated Waste Stream (High Temp Incineration) SolidPath->FinalDest Label: Solid Toxic SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolv NonHaloSolv Non-Halo Solvent (e.g., MeOH) SolventCheck->NonHaloSolv HaloSolv->FinalDest NonHaloSolv->FinalDest Contaminated by Iodine

Figure 2: Waste segregation logic ensuring all paths lead to the Halogenated Stream.

References

  • PubChem. (n.d.). Compound Summary: 4-Iodo-1-methyl-1H-pyrazole (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved October 26, 2023, from [Link]

  • Fisher Scientific. (2023). 1-Methyl-1H-pyrazol-5-ylamine Safety Data Sheet. Thermo Fisher Scientific. Retrieved October 26, 2023, from [Link][1]

Sources

Handling

Personal protective equipment for handling (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine

Executive Summary: The "Unknown Hazard" Protocol As researchers, we often handle intermediates where specific toxicological data (LD50, sensitization rates) is sparse. (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine is a fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Hazard" Protocol

As researchers, we often handle intermediates where specific toxicological data (LD50, sensitization rates) is sparse. (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine is a functionalized heterocyclic building block. While specific data may be limited, its structure dictates its safety profile.[1]

We do not rely on the absence of evidence as evidence of safety. Instead, we apply Structure-Activity Relationship (SAR) logic:

  • Primary Amine (-CH₂NH₂): High potential for chemical burns, mucous membrane irritation, and lachrymatory effects.

  • Halogenated Heterocycle (Iodo-pyrazole): Potential skin sensitizer and persistent environmental pollutant.

This guide moves beyond generic "wear gloves" advice to a defensive handling strategy designed to isolate the researcher from the variable risks of this specific chemotype.

Hazard Identification & Risk Analysis

Before selecting PPE, we must understand the "Why." The following table deconstructs the molecule’s risks based on functional group analysis.

Functional GroupAssociated Hazard Class (Predicted)Physiological Impact
Methanamine Side Chain Corrosive / Irritant (H314/H315) Primary amines can saponify skin lipids, leading to deep tissue irritation. High vapor pressure in solution can cause respiratory distress.
Iodine Substituent Harmful / Irritant (H302/H319) Heavy halogens often increase lipophilicity, potentially aiding skin absorption.
Pyrazole Core STOT-SE 3 (H335) Nitrogen-rich heterocycles are frequently respiratory irritants.

Critical Note: Treat this compound as a Sensitizer . Repeated exposure to halogenated amines can trigger anaphylactic-type reactions in future handling.

The PPE Matrix: A Tiered Defense System

Do not use a "one size fits all" approach. Select PPE based on the physical state of the compound.

Table 1: PPE Specifications
ComponentSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Scientific Rationale
Hand Protection Double Nitrile (5 mil) Laminate (Silver Shield) or High-Grade Nitrile (8 mil) Standard nitrile degrades rapidly against concentrated amines in organic solvents (e.g., DCM, THF).
Eye Protection Chemical Splash Goggles Chemical Splash Goggles + Face Shield Safety glasses allow vapor bypass. Amines are lachrymators; a gas-tight seal is preferred if heating.
Respiratory Fume Hood (Sash <18") Fume Hood (or P100 if outside hood)The methanamine moiety can form aerosols. Inhalation is the fastest route to systemic toxicity.
Body Defense Lab Coat (Cotton/Poly) Chem-Resistant Apron Cotton absorbs; an apron provides an impervious barrier against splashes during extraction.

Operational Protocol: The Self-Validating Workflow

Safety is a process, not a product. Follow this closed-loop workflow to ensure containment.

Phase A: Preparation (The "Zero State")
  • Airflow Check: Verify fume hood face velocity is 80–100 fpm.

  • Neutralizer Prep: Have a saturated Citric Acid or dilute Acetic Acid solution nearby. Why? Amines are basic; weak acids neutralize spills immediately, reducing volatility.

  • Double Glove: Don a bright-colored inner glove and a dark outer glove. Why? Tears or breakthroughs become immediately visible due to color contrast.

Phase B: Active Handling (Weighing & Solubilization)
  • Static Control: Iodinated compounds can be fluffy/static-prone. Use an anti-static gun or polonium strip if available.

  • The "Trough" Technique: Work inside a secondary containment tray within the hood.

  • Solvent Addition: Add solvent slowly. Exothermic solvation of amines can cause "bumping" or aerosolization.

Phase C: Decontamination (The "Exit Strategy")
  • Wipe Down: Clean balance/hood surfaces with 5% acetic acid, then water.

  • Doffing: Remove outer gloves inside the hood. Peel them inside-out to trap residue.

  • Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct protective gear based on the operation.

PPE_Logic Start Start: Handling (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Reaction Mix StateCheck->Solution RiskSolid Risk: Inhalation of Dust Skin Contact Solid->RiskSolid RiskLiq Risk: Splash (Corrosive) Vapor Breakthrough Solution->RiskLiq PPESolid PPE Protocol A: - Double Nitrile Gloves - Splash Goggles - Fume Hood RiskSolid->PPESolid Mitigation PPELiq PPE Protocol B: - 8mil Nitrile or Laminate Gloves - Face Shield + Goggles - Impervious Apron RiskLiq->PPELiq Mitigation Action Proceed with Experiment PPESolid->Action PPELiq->Action

Caption: Decision tree for selecting appropriate PPE based on the physical state and associated risks of the compound.

Emergency Response & Disposal

Spill Response
  • Minor Spill (Solid): Cover with wet paper towels (to prevent dust), wipe up, and place in a solid waste container.

  • Minor Spill (Liquid): Absorb with vermiculite or sand. Do not use standard clay litter if the solvent is an oxidizer, though for amines, clay is generally safe.

  • Skin Exposure: Flush for 15 minutes.[2][3] Do not use vinegar on skin burns (exothermic reaction risk); stick to water.

Disposal Strategy

This compound contains Iodine (Halogen) and Nitrogen (Amine).

  • Segregation: Dispose of in Halogenated Organic Waste .

  • Labeling: Explicitly tag as "Basic/Amine" and "Iodinated."

  • Incompatibility: Never mix with strong oxidizers (e.g., Nitric Acid waste) or acid chlorides, as violent reactions or toxic gas evolution may occur.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 4-Iodo-1-methyl-1H-pyrazol-3-amine (Structural Analog Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). United States Department of Labor.

  • Ansell Chemical Resistance Guide. (2009). Permeation & Degradation Resistance of Nitrile Gloves against Amines.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine
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